Technical Documentation Center

2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid

Technical Monograph: 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid & Boc-Aminooxyacetic Acid Part 1: Executive Summary & Nomenclature Clarification In the context of drug development and bioconjugation, the chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid & Boc-Aminooxyacetic Acid

Part 1: Executive Summary & Nomenclature Clarification

In the context of drug development and bioconjugation, the chemical string 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid presents a critical nomenclature nuance that must be addressed to ensure experimental success.

There are two distinct structural isomers relevant to this nomenclature:

  • The "Standard" Reagent (Boc-Aoa-OH):

    • IUPAC Name: 2-(tert-Butoxycarbonylaminooxy)acetic acid.[1][2][]

    • Structure: Boc-NH-O-CH₂-COOH

    • CAS: 42989-85-5[4][5]

    • Significance: This is the industry-standard building block for introducing the aminooxy (-O-NH₂) moiety into peptides and linkers. It is the precursor for oxime ligation , a cornerstone of modern chemoselective bioconjugation (e.g., antibody-drug conjugates, peptide labeling).

  • The "Spacer" Reagent:

    • Name: 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid.[1][2][6]

    • Structure: Boc-NH-CH₂-O-CH₂-COOH

    • CAS: 896461-94-2[1][6][7]

    • Significance: A rare, ether-linked spacer used to extend chain length (isosteric to PEG-1) without introducing charge.

Editorial Scope: Given the audience of "drug development professionals" and the context of "properties," this guide focuses primarily on Boc-Aoa-OH (CAS 42989-85-5) , as it is the functional reagent responsible for the unique physicochemical properties (alpha-effect nucleophilicity) utilized in therapeutic design. However, structural data for the spacer (CAS 896461-94-2) is included for rigorous identification.

Part 2: Chemical Structure & Physicochemical Properties

Comparative Identity Table
FeatureTarget Reagent (Boc-Aoa-OH) Spacer Analog (Boc-Aminomethoxy-acetic acid)
CAS Number 42989-85-5 896461-94-2
Formula C₇H₁₃NO₅C₈H₁₅NO₅
Molecular Weight 191.18 g/mol 205.21 g/mol
Structure tBu-O-CO-NH-O-CH₂-COOHtBu-O-CO-NH-CH₂-O-CH₂-COOH
Key Functionality Aminooxy (Alpha-nucleophile)Aminal Ether (Spacer/Linker)
pKa (COOH) ~3.5~3.8
pKa (NH₃⁺) ~4.6 (Conjugate acid of free amine)~9-10 (Typical primary amine)
The "Alpha Effect" Mechanism

The critical value of Boc-Aoa-OH lies in the oxygen atom directly adjacent to the nitrogen (-O-NH-).

  • Electronic Basis: The lone pair electrons on the oxygen atom interact with the nitrogen, raising the energy of the ground state and significantly enhancing nucleophilicity compared to a standard amine (e.g., Lysine).

  • pKa Modulation: The electron-withdrawing oxygen lowers the pKa of the ammonium species (-O-NH₃⁺) to approximately 4.6.

  • Result: At pH 4.5–5.0, the aminooxy group is significantly unprotonated (reactive), while Lysine side chains (pKa ~10.5) are fully protonated (inert). This permits site-specific conjugation to aldehydes/ketones without protecting group manipulation on the protein.

Part 3: Applications in Drug Development

  • Oxime Ligation: The primary use is generating stable oxime linkages (=N-O-) with ketones or aldehydes.[8] This bond is hydrolytically stable under physiological conditions, unlike the dynamic Schiff base (imine).

  • PROTAC Linkers: Boc-Aoa-OH serves as a short, rigid linker that can be coupled to E3 ligase ligands.

  • Peptide Backbone Modification: Incorporation into peptide backbones creates "N-oxy amide" bonds, which can alter hydrogen bonding patterns and proteolytic stability.

Part 4: Experimental Protocols

Protocol A: Solid-Phase Coupling of Boc-Aoa-OH

Context: Incorporating the unit into a peptide sequence using Fmoc-SPPS.

Reagents:

  • Boc-Aoa-OH (3 eq)

  • HATU (2.9 eq) or DIC/HOBt (3 eq)

  • DIEA (6 eq)

  • DMF (Solvent)[9]

Workflow:

  • Activation: Dissolve Boc-Aoa-OH and HATU in DMF. Add DIEA. Note: Pre-activation time should be kept short (<2 min) to prevent potential O-acylation side reactions, although Boc-Aoa is generally robust.

  • Coupling: Add the mixture to the resin-bound peptide (free amine). Shake for 45–60 minutes at Room Temperature (RT).

  • Monitoring: Perform a Kaiser test. If incomplete, re-couple using DIC/HOBt to avoid capping.

  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5% H₂O .

    • Critical Insight: The N-O bond is stable to TFA. The Boc group is removed, liberating the reactive -O-NH₂ moiety.

Protocol B: Aniline-Catalyzed Oxime Ligation

Context: Conjugating the purified Aoa-peptide to a ketone-functionalized payload (e.g., Doxorubicin-ketone or a protein aldehyde).

Rationale: The reaction of aminooxy groups with ketones is slow at neutral pH. Aniline forms a highly reactive Schiff base intermediate with the ketone (transimination), accelerating the rate by 10–100x (Dirksen & Dawson, 2008).

Step-by-Step:

  • Buffer Prep: Prepare 0.1M Na Acetate/Phosphate buffer, pH 4.5.

  • Catalyst: Add Aniline (or p-phenylenediamine for faster rates) to a final concentration of 100 mM.

  • Reaction: Dissolve Aoa-Peptide (100 µM) and Target-Ketone (150 µM) in the buffer.

  • Incubation: Agitate at 25°C for 2–16 hours.

  • Purification: The oxime bond is stable.[8] Purify directly via RP-HPLC (0.1% TFA gradient).

Part 5: Visualization of Reaction Logic

The following diagram illustrates the chemoselective workflow utilizing Boc-Aoa-OH to create a bioconjugate.

OximeLigation BocAoa Boc-Aoa-OH (Reagent) Coupled Boc-Aoa-Peptide (Resin Bound) BocAoa->Coupled SPPS Coupling (HATU/DIEA) PeptideResin Peptide-Resin (Free Amine) PeptideResin->Coupled Cleavage TFA Cleavage (Deprotection) Coupled->Cleavage FreeAoa H₂N-O-CH₂-CO-Peptide (Alpha-Nucleophile) Cleavage->FreeAoa -Boc Group Conjugate Stable Oxime Conjugate (=N-O- Linkage) FreeAoa->Conjugate Nucleophilic Attack Target Aldehyde/Ketone Target Target->Conjugate Catalyst Aniline Catalyst (pH 4.5) Catalyst->Conjugate Accelerates 10-100x

Figure 1: Workflow for generating oxime-linked bioconjugates using Boc-Aoa-OH. The process relies on the differential pKa of the aminooxy group vs. lysine to achieve chemoselectivity at acidic pH.

Part 6: Quality Control & Stability

  • Storage: Boc-Aoa-OH is hygroscopic. Store at +2°C to +8°C in a desiccator.

  • NMR Verification (¹H, DMSO-d6):

    • δ 1.40 (s, 9H, Boc-tBu)

    • δ 4.20 (s, 2H, -O-CH₂-CO-)

    • δ 10.0 (br s, 1H, NH)

    • Note: The absence of the alpha-proton signal typical of amino acids (CH -NH) confirms the O-linked structure.

  • Stability: The N-O bond is susceptible to reduction (e.g., by Zinc/Acetic acid) but stable to standard SPPS deprotection (Piperidine) and cleavage (TFA) cocktails.

Part 7: References

  • Dirksen, A., & Dawson, P. E. (2008).[10] "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry, 19(12), 2543–2548.[10]

  • Kochendoerfer, G. G., et al. (2003). "Design and chemical synthesis of a homogeneous polymer-modified erythropoiesis protein." Science, 299(5608), 884–887.

  • Decostaire, I., et al. (2011). "Controlling the hydrolysis of oxime-linked amino acids and peptides." Tetrahedron Letters, 52(7), 826-829.

  • PubChem Compound Summary. (2023). "(Boc-aminooxy)acetic acid (CAS 42989-85-5)."[][4][5] National Center for Biotechnology Information.

Sources

Exploratory

Physicochemical Stability of Boc-Protected Amino-oxy Acetic Acid Derivatives: An In-depth Technical Guide

Introduction: The Critical Role of Stability in Drug Development Boc-protected amino-oxy acetic acid derivatives are pivotal building blocks in modern medicinal chemistry and bioconjugation.[1][2] Their unique bifunction...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Drug Development

Boc-protected amino-oxy acetic acid derivatives are pivotal building blocks in modern medicinal chemistry and bioconjugation.[1][2] Their unique bifunctional nature, featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a highly chemoselective aminooxy moiety, enables the precise and stable linkage of molecules.[2] This functionality is extensively utilized in the synthesis of modified peptides, antibody-drug conjugates (ADCs), and various targeted therapeutics.[2] However, the successful transition of a promising molecule from the laboratory to a clinical candidate is contingent upon a thorough understanding of its physicochemical stability.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the stability of Boc-protected amino-oxy acetic acid derivatives. We will delve into the intrinsic stability of the core functional groups, outline detailed protocols for conducting forced degradation studies, and discuss the analytical methodologies required to identify and quantify degradation products. This guide is designed to be a practical resource, empowering researchers to design robust stability-indicating methods and make informed decisions throughout the drug development lifecycle.

I. Understanding the Intrinsic Stability of the Core Structure

The stability of a Boc-protected amino-oxy acetic acid derivative is governed by the interplay of its constituent functional groups: the Boc-protected amine, the aminooxy group, and the acetic acid backbone, which may be further derivatized (e.g., as an ester or amide).

The Acid-Labile Nature of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is renowned for its stability under basic and nucleophilic conditions, making it an excellent choice for orthogonal protection strategies.[3] However, its defining characteristic is its lability under acidic conditions.[4] The cleavage mechanism proceeds via protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation, which subsequently decomposes to isobutene and carbon dioxide.[4][]

The rate of Boc deprotection is highly dependent on the strength of the acid and the reaction temperature.[] While strong acids like trifluoroacetic acid (TFA) can rapidly remove the Boc group at room temperature, milder acidic conditions may lead to slow cleavage over time.[2] This acid sensitivity is a critical consideration in formulation development and during storage, where acidic excipients or microenvironments could compromise the integrity of the molecule.

The Robustness of the Aminooxy Moiety and the N-O Bond

The aminooxy group (-O-NH₂) itself is generally stable. The nitrogen-oxygen single bond is not typically labile under the standard conditions encountered in pharmaceutical development.[2] However, like all amine-containing compounds, it is susceptible to oxidative degradation under certain conditions.

Of greater relevance is the stability of the oxime linkage formed when the deprotected aminooxy group reacts with an aldehyde or ketone. This oxime bond is significantly more stable than analogous imine or hydrazone linkages, particularly at physiological pH.[6]

Potential Lability of Acetic Acid Derivatives

When the carboxylic acid of Boc-amino-oxy acetic acid is derivatized, for instance as an ester or an amide, these new linkages introduce potential degradation pathways. Esters are susceptible to hydrolysis under both acidic and basic conditions, while amides are generally more stable but can still hydrolyze under more forcing conditions.[7] The rate of hydrolysis is influenced by pH, temperature, and the steric and electronic nature of the ester or amide substituents.

II. Forced Degradation Studies: A Systematic Approach to Uncovering Instabilities

Forced degradation, or stress testing, is a cornerstone of stability assessment.[8] By subjecting the molecule to conditions more severe than those it would encounter during storage and handling, we can accelerate degradation and identify potential degradation products and pathways.[9][10] According to ICH guidelines (Q1A(R2)), a target degradation of 5-20% is generally considered optimal for developing and validating stability-indicating methods.[9]

Experimental Workflow for Forced Degradation

A systematic approach is crucial for obtaining meaningful and reproducible data. The following workflow provides a comprehensive framework for conducting forced degradation studies on Boc-protected amino-oxy acetic acid derivatives.

Caption: General workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

The following protocols are designed as a starting point. The specific concentrations, temperatures, and durations should be optimized for the particular derivative under investigation to achieve the target degradation of 5-20%.[9]

Protocol 1: Hydrolytic Stability (Acid and Base)

  • Preparation: Prepare solutions of the test compound at a concentration of approximately 1 mg/mL in 0.1 M hydrochloric acid and 0.1 M sodium hydroxide.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the acidic samples with an equivalent amount of base (e.g., 0.1 M NaOH) and the basic samples with an equivalent amount of acid (e.g., 0.1 M HCl).

  • Analysis: Dilute the neutralized samples to a suitable concentration for HPLC analysis.

Causality Behind Choices: Using 0.1 M HCl and 0.1 M NaOH provides moderately strong acidic and basic conditions to promote hydrolysis of labile groups like the Boc group (acid) or any ester derivatives (acid and base).[8][9] Incubation at an elevated temperature accelerates the degradation process to generate data within a reasonable timeframe.[9]

Protocol 2: Oxidative Stability

  • Preparation: Prepare a solution of the test compound at approximately 1 mg/mL in a solution of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at specified times (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Quench the reaction by adding a suitable reagent if necessary, or by immediate dilution for analysis.

  • Analysis: Analyze the samples by HPLC.

Causality Behind Choices: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to mimic potential oxidative stress.[7] The reaction is typically conducted at room temperature to avoid thermal degradation of the peroxide.

Protocol 3: Thermal Stability

  • Preparation: Place the solid compound in a vial and also prepare a solution of the compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water).

  • Incubation: Store the vials in a calibrated oven at an elevated temperature (e.g., 80°C).

  • Time Points: For the solid sample, withdraw vials at different times. For the solution, take aliquots at various intervals.

  • Analysis: Dissolve the solid samples in a suitable solvent before dilution for HPLC analysis. Dilute the solution aliquots directly.

Causality Behind Choices: Testing both solid and solution states is important as degradation mechanisms can differ.[4] An elevated temperature will accelerate thermally induced degradation pathways.

Protocol 4: Photostability

  • Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) and place it in a photostable, transparent container. Prepare a control sample by wrapping an identical container in aluminum foil.

  • Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[11][12] A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12]

  • Time Points: Analyze the samples after the specified exposure period.

  • Analysis: Analyze both the exposed and control samples by HPLC.

Causality Behind Choices: The control sample is essential to differentiate between degradation caused by light and any thermal degradation that may occur during the study.[12] The specified light exposure ensures a standardized and sufficient challenge to the molecule's photostability.

III. Hypothesized Degradation Pathways

Based on the known chemistry of the functional groups, several degradation pathways can be hypothesized for Boc-protected amino-oxy acetic acid derivatives.

Degradation_Pathways cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Parent Boc-NH-O-CH₂-CO-R Deg_Acid_Boc H₂N-O-CH₂-CO-R (Boc Cleavage) Parent->Deg_Acid_Boc H⁺ Deg_Acid_Ester Boc-NH-O-CH₂-COOH (Ester Hydrolysis) Parent->Deg_Acid_Ester H⁺, H₂O (if R=OR') Deg_Base_Ester Boc-NH-O-CH₂-COOH (Ester Hydrolysis) Parent->Deg_Base_Ester OH⁻, H₂O (if R=OR') Deg_Ox Oxidized Products (e.g., N-oxide) Parent->Deg_Ox [O] Deg_Therm Decarboxylation/Fragmentation Parent->Deg_Therm Δ

Caption: Potential degradation pathways for Boc-protected amino-oxy acetic acid derivatives.

IV. Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products.[13] High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD) is the workhorse for this purpose.[]

Development of a Stability-Indicating HPLC Method

Protocol 5: HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), which is versatile for a wide range of polarities.

  • Mobile Phase: A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). Formic acid helps to protonate the carboxylic acid and any free amines, leading to better peak shape.

  • Gradient Elution: A typical gradient might run from 5% to 95% B over 20-30 minutes. This should be optimized to ensure separation of the parent peak from all degradation product peaks.

  • Detection: Use a DAD to monitor the elution at multiple wavelengths. This helps in identifying peaks and assessing peak purity. A wavelength where the parent compound has good absorbance should be chosen for quantification.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.[15]

Identification of Degradation Products by LC-MS/MS

For peaks observed in the HPLC chromatogram that do not correspond to the parent compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the primary tool for structural elucidation.[16]

  • LC-MS Analysis: Analyze the forced degradation samples using an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Mass Determination: Determine the accurate mass of the degradation products. This allows for the prediction of their elemental composition.

  • MS/MS Fragmentation: Perform MS/MS experiments on the degradation product ions to obtain fragmentation patterns. These patterns provide structural information that can be used to piece together the structure of the degradant.

Caption: Analytical workflow for stability sample analysis.

V. Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in a clear and concise table. This allows for easy comparison of the stability of the compound under different stress conditions.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDuration (hours)% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product(s) (Retention Time)
Acid Hydrolysis 0.1 M HCl, 60°C24
Base Hydrolysis 0.1 M NaOH, 60°C24
Oxidation 3% H₂O₂, RT24
Thermal (Solid) 80°C72
Thermal (Solution) 80°C24
Photolytic ICH Q1B exposure-

Note: The values in this table should be filled in based on experimental data.

VI. Conclusion and Best Practices

A thorough understanding of the physicochemical stability of Boc-protected amino-oxy acetic acid derivatives is non-negotiable for successful drug development. This guide provides a comprehensive framework for initiating these critical studies. By systematically applying forced degradation protocols and employing robust, stability-indicating analytical methods, researchers can proactively identify potential liabilities, elucidate degradation pathways, and develop stable formulations.

Key Takeaways for Researchers:

  • Proactive Stability Assessment: Initiate forced degradation studies early in the development process to inform lead optimization and formulation strategies.[17]

  • Methodical Approach: Follow a systematic workflow for stress testing to ensure data quality and reproducibility.

  • Orthogonal Analytics: Utilize both HPLC-UV/DAD for quantification and LC-MS/MS for the identification of unknown degradation products.

  • ICH Compliance: Design and validate stability-indicating methods in accordance with ICH guidelines to ensure regulatory acceptance.

By adhering to these principles, scientists can build a robust data package that supports the advancement of novel therapeutics derived from these versatile chemical building blocks.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]

  • G. A. E. Mostafa, Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers, PMC, 2010. [Link]

  • S. Peng, Is the protecting group boc of the amino group stable at 37°C?, ResearchGate, 2024. [Link]

  • Organic Chemistry Portal, Boc-Protected Amino Groups. [Link]

  • Chemistry Steps, Boc Protecting Group for Amines. [Link]

  • A. J. F. N. Sobral et al., Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration, ResearchGate, 2025. [Link]

  • S. A. Shahnawaz and A. Shaikh, Stability Indicating HPLC Method Development: A Review, IRJPMS, 2025. [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [Link]

  • ICH, STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • M. K. Rawat and S. G. Walode, Development of forced degradation and stability indicating studies of drugs—A review, Journal of Pharmaceutical Analysis, 2017. [Link]

  • M. K. Gabrielson et al., Forced Degradation Studies: Regulatory Considerations and Implementation, BioProcess International, 2007. [Link]

  • P. Kumar, Forced Degradation – A Review, Biomedical Journal of Scientific & Technical Research, 2022. [Link]

  • IJCRT, Stability Indicating Assay Method, 2023. [Link]

  • Organic Chemistry Portal, Boc-Protected Amino Groups. [Link]

  • P. Kumar, Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid, The Royal Society of Chemistry, 2015. [Link]

  • S. Verma et al., N ‐Boc‐ O ‐tosylhydroxylamine, ResearchGate, 2025. [Link]

  • M. J. K. et al., Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold, MDPI, 2025. [Link]

  • S. Ahmed et al., The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic, Data in Brief, 2020. [Link]

  • R. T. G. et al., tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine), MDPI, 2023. [Link]

  • S. Baertschi et al., A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision, PubMed, 2010. [Link]

  • M. W. Dong, Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies, LCGC International, 2020. [Link]

  • K. Hotha et al., Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways, American Journal of Analytical Chemistry, 2016. [Link]

  • C. Anizan et al., An LC-MS/MS Method for a Comprehensive Determination of Metabolites of BTEX Anaerobic Degradation in Bacterial Cultures and Groundwater, MDPI, 2020. [Link]

  • D. C. Jat et al., Thermogravimetric analysis of the N‐Boc protected O‐substituted hydroxylamine reagents (R1‐R3)., ResearchGate. [Link]

  • M. A. A. et al., Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride, UKnowledge, 2020. [Link]

  • M. LeBlanc, Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets, Archipel UQAM, 2013. [Link]

  • Wikipedia, Hydroxylamine. [Link]

  • J. D. S. et al., Development and validation of a stability-indicating analytical method for simultaneous determination of drugs employed in canin, Semantic Scholar, 2020. [Link]

  • P. M. et al., A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool, Scientific Reports, 2025. [Link]

  • A. S. et al., Kinetic studies on thermal degradation of natural rubber/butyl rubber, Neliti, 2018. [Link]

  • J. D. S. et al., Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method fo, BrJAC, 2025. [Link]

  • R. P. et al., Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS, MDPI, 2020. [Link]

Sources

Foundational

Solubility profile of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid in organic solvents

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (CAS 896461-94-2). Technical Guide & Operational Wor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (CAS 896461-94-2).

Technical Guide & Operational Workflow

Executive Summary & Compound Identity

2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid is a specialized short-chain linker used primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).[1][2] Structurally, it functions as a "spacer" unit, providing a specific distance and flexibility between functional moieties while maintaining hydrophilicity via its ether linkage.[2]

  • CAS Number: 896461-94-2[1][2][3][4][5][6][7]

  • Chemical Structure: Boc-NH-CH2-O-CH2-COOH[2]

  • Molecular Weight: 205.21 g/mol [2][4][5][6][7]

  • Physical State: Typically a white to off-white crystalline powder or waxy solid (hygroscopic).[2]

  • Critical Distinction: Do not confuse with (Boc-aminooxy)acetic acid (CAS 42989-85-5), which lacks the methylene spacer between the nitrogen and oxygen atoms.[2]

This guide provides a validated solubility matrix and experimental protocols to ensure optimal handling during Solid Phase Peptide Synthesis (SPPS) and liquid-phase organic synthesis.[2]

Physicochemical Basis of Solubility

The solubility behavior of this compound is governed by three competing structural domains:

  • The Carboxylic Acid Head (-COOH): Provides polarity and pH-dependent solubility.[2] It acts as a hydrogen bond donor/acceptor, facilitating solubility in polar protic solvents and basic buffers.[2]

  • The Ether Linkage (-CH2-O-CH2-): Increases polarity relative to alkyl chains, enhancing solubility in polar aprotic solvents (DMF, DMSO) and preventing aggregation common in purely hydrophobic linkers.[2]

  • The Boc-Protective Group (tert-Butoxycarbonyl): A bulky, lipophilic moiety that significantly enhances solubility in organic solvents (DCM, EtOAc) while reducing water solubility at neutral/acidic pH.[2]

Solubility Profile Matrix

The following data categorizes solvent compatibility based on thermodynamic interactions (Van der Waals, Dipole-Dipole, H-bonding).

Table 1: Operational Solubility Guide
Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Polar Aprotic DMF, NMP, DMSO Excellent (>100 mg/mL)Primary Reaction Media. Ideal for coupling reactions (HATU/DIC) due to high dielectric constants that stabilize transition states.[2]
Chlorinated DCM, Chloroform Excellent (>100 mg/mL)Handling & Workup. Preferred for transfers, liquid-liquid extraction, and loading onto resins (e.g., 2-CTC resin).[2]
Esters Ethyl Acetate (EtOAc) Good (50–100 mg/mL)Extraction. Standard solvent for partitioning the acidified product from aqueous layers.[2]
Polar Protic Methanol, Ethanol Good (>50 mg/mL)Analysis Only. Suitable for LC-MS prep.[2] Warning: Avoid during coupling steps to prevent methyl ester formation.[2]
Ethers THF, 2-MeTHF Good Alternative Media. Useful when DMF removal is difficult, though solubility may decrease at low temperatures.[2]
Hydrocarbons Hexanes, Heptane Poor / Insoluble Purification. Used as an anti-solvent to precipitate the compound or wash away non-polar impurities.[2]
Aqueous Water, PBS pH Dependent Low at pH < 4 (protonated).[2] High at pH > 7.5 (carboxylate salt).[2]

Technical Deep Dive: Solvation Mechanisms

Understanding why the compound dissolves allows for troubleshooting during scale-up.[2]

Diagram 1: Solvation Interaction Map

This diagram illustrates how different solvent classes interact with specific domains of the molecule.[2]

SolvationMap Compound 2-(((tert-Butoxycarbonyl) amino)methoxy)acetic acid Boc Boc Group (Lipophilic) Compound->Boc Ether Ether Linker (Dipolar) Compound->Ether Acid Carboxylic Acid (H-Bond Donor) Compound->Acid DCM DCM / Chloroform (Van der Waals) DCM->Boc Solvates DMF DMF / DMSO (Dipole-Dipole) DMF->Ether Stabilizes DMF->Acid H-Bond Acceptor Water Water (Basic pH) (Ion-Dipole) Water->Acid Deprotonates Hexane Hexanes (No Interaction) Hexane->Compound Precipitates

Caption: Interaction map showing how lipophilic (Boc) and polar (Acid/Ether) domains are stabilized by specific solvent classes, dictating the solubility profile.[2]

Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate exact solubility limits for a specific batch or new solvent system.[2]

Objective: Determine the saturation point (


) in mg/mL.
  • Preparation: Weigh 50 mg of compound (

    
    ) into a 2 mL HPLC vial.
    
  • Stepwise Addition: Add solvent in 100 µL increments (

    
    ) at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if particles persist.

  • Observation:

    • Clear Solution: Soluble.[2][8][][10][11]

    • Turbid/Particulate: Insoluble.[2]

  • Calculation:

    
    
    If 50 mg dissolves in 200 µL, S = 250 mg/mL.[2]
    
  • Validation (The "Crash" Test): Cool the solution to 4°C for 1 hour. If no precipitate forms, the solubility is thermodynamically stable.[2]

Protocol B: Solubility Screening for SPPS

Use this workflow before automated synthesis to prevent line blockages.

Objective: Ensure the linker does not precipitate in the transfer lines of a peptide synthesizer.

SPPSScreening Start Start: Prepare 0.2M Solution in DMF VisualCheck Visual Inspection (Clear?) Start->VisualCheck Filter Filter through 0.45 µm PTFE VisualCheck->Filter Yes Reformulate Reformulate: Add DMSO or reduce conc. VisualCheck->Reformulate No DilutionTest Dilution Test (Add 10% DCM) Filter->DilutionTest Precipitation Precipitation? DilutionTest->Precipitation Proceed Proceed to Coupling Precipitation->Proceed No Precipitation->Reformulate Yes

Caption: Decision tree for validating linker solution stability prior to automated synthesis.

Handling and Storage Recommendations

To maintain the solubility profile described above, strict adherence to storage conditions is required. Impurities (such as de-Boc variants) drastically alter solubility.[2]

  • Hygroscopicity: The ether linkage makes this compound hygroscopic.[2] Moisture absorption will lead to "oiling out" in non-polar solvents.[2]

    • Action: Store under inert gas (Nitrogen/Argon) at 2–8°C.

    • Recovery: If the solid becomes sticky, dissolve in DCM, dry over MgSO₄, filter, and concentrate in vacuo.[2]

  • Stability in Solution:

    • DMF/DMSO: Stable for >24 hours at room temperature.

    • MeOH/EtOH: Use immediately; avoid prolonged storage to prevent esterification.[2]

    • Acidic Solvents: Avoid. Traces of acid (e.g., in unneutralized chloroform) can remove the Boc group, rendering the molecule insoluble in organic solvents (as the free amine salt precipitates).[2]

References

  • Isidro-Llobet, A., et al. (2009).[2] "Amino Acid-Protecting Groups."[2] Chemical Reviews, 109(6), 2455-2504.[2] (General reference for Boc-group solubility characteristics).

Sources

Exploratory

2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid CAS number and molecular weight

The following technical guide details the chemical identity, properties, synthesis, and applications of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid . [1][2][3] Part 1: Chemical Identity & Core Specifications[3][4]...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, properties, synthesis, and applications of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid .

[1][2][3]

Part 1: Chemical Identity & Core Specifications[3][4]

This compound acts as a specialized bifunctional linker, distinct from the more common Boc-aminooxyacetic acid.[1] Its structure features a carbamate-protected nitrogen linked via a methylene ether (N,O-acetal) spacer to a carboxylic acid, providing unique solubility and spacing properties for bioconjugation.[1]

Property Specification
Chemical Name 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid
CAS Number 896461-94-2
Molecular Weight 205.21 g/mol
Molecular Formula

SMILES CC(C)(C)OC(=O)NCOCC(=O)O
Structure Description Boc-protected amine attached to a methylene group, ether-linked to glycolic acid (

).[1][2]
Physical State White to off-white crystalline powder or solid.[1]
Solubility Soluble in organic solvents (DCM, MeOH, DMF); sparingly soluble in water.[1]
Storage 2–8°C, desiccated. Moisture sensitive due to the hemiaminal ether linkage.[1]
Critical Structural Distinction

Note to Researchers: Do not confuse this compound with (Boc-aminooxy)acetic acid (CAS 42989-85-5) .[1]

  • Target Compound (CAS 896461-94-2): Contains an aminomethoxy group (

    
    ).[3][4][1][5] It has an extra methylene group between the nitrogen and the oxygen, forming an N,O-acetal.[1]
    
  • Common Analog (CAS 42989-85-5): Contains an aminooxy group (

    
    ).[1][6] The nitrogen is directly bonded to oxygen.[1]
    

Part 2: Chemical Architecture & Synthesis Logic[3]

The N,O-Acetal Linkage

The core feature of this molecule is the N-alkoxymethyl carbamate motif (


).[1] This linkage is chemically significant because it mimics the electronic properties of a peptide bond while introducing rotational freedom and hydrophilicity via the ether oxygen.[1]
  • Stability: The Boc group stabilizes the nitrogen, preventing the spontaneous hydrolysis of the N,O-acetal under neutral conditions.[1] However, strong acids (e.g., TFA used for Boc deprotection) will generate an N-methylene iminium ion intermediate, which must be handled carefully during deprotection to avoid fragmentation or side reactions with nucleophiles.[1]

Synthesis Pathway

The synthesis typically involves the condensation of tert-butyl carbamate with a formaldehyde equivalent and a glycolic acid derivative.[1]

Mechanistic Workflow (DOT Diagram)

SynthesisPathway cluster_conditions Critical Conditions BocNH2 tert-Butyl carbamate (Boc-NH2) Intermediate Hemiaminal Intermediate [Boc-NH-CH2-OH] BocNH2->Intermediate Condensation (Reflux) Paraform Paraformaldehyde (CH2O)n Paraform->Intermediate Glycolate Glycolic Acid Ester (HO-CH2-COOR) ProductEster Protected Ester Boc-NH-CH2-O-CH2-COOR Glycolate->ProductEster Intermediate->ProductEster Dehydrative Coupling (Acid Cat., -H2O) FinalProduct Final Acid Boc-NH-CH2-O-CH2-COOH ProductEster->FinalProduct Saponification (LiOH/THF) Cond1 Dean-Stark Trap (Remove Water) Cond1->Intermediate

Figure 1: Synthetic route to 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid via condensation of carbamate, formaldehyde, and glycolate.[1]

Part 3: Applications in Drug Development[3]

PROTAC Linker Design

This compound is extensively used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[1]

  • Role: It serves as a short, hydrophilic linker that connects an E3 ligase ligand (e.g., Thalidomide, VHL ligand) to a target protein ligand.[1]

  • Advantage: The ether oxygen increases water solubility compared to purely alkyl linkers, while the N-CH2-O unit adds a specific length (approx. 3-4 atoms) that is distinct from standard PEG units.[1]

Peptidomimetics

In peptide chemistry, this unit acts as a glycine surrogate .[1] The insertion of the methylene-oxy group (


) extends the backbone, altering the hydrogen-bonding pattern and proteolytic stability of the peptide.[1]
Bioconjugation Protocol (Standard Coupling)

To couple this acid to an amine-containing payload (e.g., a drug or ligand), standard amide coupling reagents are effective.[1]

Protocol: HATU-Mediated Coupling

  • Dissolution: Dissolve 1.0 eq of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.1 eq of HATU and 2.5 eq of DIPEA (Diisopropylethylamine). Stir for 5 minutes at 0°C to form the activated ester.

  • Addition: Add 1.0 eq of the Amine Partner (R-NH2).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–4 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with 5% citric acid (removes DIPEA/HATU byproducts), sat. NaHCO3, and brine.[1] Dry over Na2SO4.[1]

Part 4: Handling & Stability (Self-Validating Systems)[3]

To ensure experimental success, researchers must account for the specific reactivity of the N,O-acetal.[1]

Hazard/Risk Mechanism Mitigation Strategy
Acid Sensitivity Strong acids (TFA, HCl) cleave the Boc group.[1] The resulting free amine (

) is unstable and will decompose to formaldehyde and ammonia/alcohol.[1]
Do not deprotect until the acid moiety is coupled.[1] When removing Boc, use scavengers (e.g., triethylsilane) if the resulting iminium ion might react with the payload.[1]
Hydrolysis Prolonged exposure to aqueous acid can hydrolyze the ether linkage.[1]Perform couplings in anhydrous organic solvents (DMF, DCM).[1] Store the solid in a desiccator.[1]
Thermal Instability N-alkoxymethyl derivatives may degrade at high temperatures (>100°C).[1]Avoid high-temperature reflux.[1] Use mild coupling reagents (EDC, HATU) at RT.[1]
Application Workflow: PROTAC Assembly

PROTAC_Workflow Start Start: 2-(((tert-Butoxycarbonyl) amino)methoxy)acetic acid Step1 Step 1: Amide Coupling (Attach to Ligand A) Start->Step1 Intermediate Intermediate: Boc-Linker-Ligand A Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate->Step2 Warning CRITICAL: Unstable Free Amine (Proceed immediately to Step 3) Step2->Warning Step3 Step 3: Capping/Coupling (Attach Ligand B / Electrophile) Warning->Step3 Final Final PROTAC Step3->Final

Figure 2: Workflow for incorporating the linker into a PROTAC system, highlighting the critical instability of the deprotected intermediate.

References

  • PubChem . (2025).[1][7] Compound Summary: (Boc-aminooxy)acetic acid (Comparison Reference). Retrieved from [Link]

Sources

Foundational

Technical Guide: N-Alkoxy Amino Acid Building Blocks in Peptidomimetics

Executive Summary This technical guide addresses the strategic incorporation of -alkoxy amino acids (e.g., -methoxy, -benzyloxy variants) into peptide backbones. Unlike standard -alkylation (peptoids) which primarily mod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the strategic incorporation of


-alkoxy amino acids  (e.g., 

-methoxy,

-benzyloxy variants) into peptide backbones. Unlike standard

-alkylation (peptoids) which primarily modulates solubility and cis/trans isomerization,

-alkoxylation introduces a unique electronic profile due to the electronegative oxygen atom attached to the amide nitrogen. This modification drastically reduces proteolytic susceptibility, alters hydrogen bonding patterns (acting as an H-bond acceptor only), and restricts backbone conformational space, often inducing novel secondary structures like polyproline II helices or specific turn motifs. This guide details the physicochemical rationale, synthetic routes, Solid-Phase Peptide Synthesis (SPPS) protocols, and structural implications for drug design.

Structural & Physicochemical Properties[1][2][3][4]

The introduction of an alkoxy group (


) on the nitrogen of an amino acid residue fundamentally alters the electronic and steric landscape of the peptide bond.
Electronic Effects & The Anomeric Influence

The


-alkoxy group exerts a strong electron-withdrawing effect. Unlike 

-methyl groups, which slightly increase the basicity of the amine precursor,

-alkoxy amines are significantly less nucleophilic (

of conjugate acid

2–3 vs.

9 for amines).
  • Pyramidality: The nitrogen atom in

    
    -alkoxy amides is more pyramidal than in standard amides due to the repulsion between the lone pairs on the nitrogen and the adjacent oxygen (heteroatom-heteroatom repulsion).
    
  • Hydrogen Bonding: The

    
     group eliminates the amide proton (
    
    
    
    ), removing the H-bond donor capability. However, the alkoxy oxygen provides an additional weak H-bond acceptor site.
Conformational Constraints

The steric bulk of the


 group, combined with electronic repulsion, restricts rotation around the 

(N-

) and

(

-CO) torsion angles.
PropertyNatural Amino Acid

-Methyl Amino Acid

-Alkoxy Amino Acid
H-Bond Donor Yes (Amide NH)NoNo
H-Bond Acceptor Carbonyl OxygenCarbonyl OxygenCarbonyl + Alkoxy Oxygen
Amide Geometry Trans (favored >99%)Trans/Cis equilibriumTrans (strongly favored in glycine variants)
Nucleophilicity HighModerateVery Low (Critical for SPPS)
Proteolytic Stability LowHighVery High

Synthetic Routes to Monomers

Synthesizing the building block (the


-alkoxy amino acid) is the first bottleneck. Direct alkylation of amino acids is prone to over-alkylation. Two robust pathways are recommended.
Pathway A: Nucleophilic Displacement (Scalable)

This method involves the displacement of a halide from an


-bromo ester by an 

-alkyl hydroxylamine. It is preferred for glycine and alanine derivatives.
Pathway B: Reductive Amination (Versatile)

For bulky side chains, reductive amination of


-keto esters with 

-alkyl hydroxylamines is superior.

SynthesisPathways Start1 α-Bromo Ester (R-CH(Br)-COOR') Inter1 SN2 Displacement (Base, DMF, 60°C) Start1->Inter1 Reagent1 O-Alkyl Hydroxylamine (NH2-OR'') Reagent1->Inter1 Inter2 Oxime Formation Reagent1->Inter2 Product N-Alkoxy Amino Ester (NH(OR'')-CH(R)-COOR') Inter1->Product Start2 α-Keto Ester (R-CO-COOR') Start2->Inter2 Reduct Reduction (NaCNBH3, pH 4-5) Inter2->Reduct Reduct->Product Protect Fmoc Protection (Fmoc-Cl, NaHCO3) Product->Protect Final Fmoc-N(OR)-AA-OH (Ready for SPPS) Protect->Final

Caption: Figure 1. Dual synthetic pathways for generating Fmoc-protected N-alkoxy amino acid building blocks.

Incorporation into Peptides (SPPS Protocol)[5][6][7]

The incorporation of


-alkoxy amino acids presents a specific challenge: Coupling to the N-alkoxy amine .
Because the 

-alkoxy group is electron-withdrawing, the secondary amine is poorly nucleophilic. Standard DIC/HOBt coupling will fail or result in low yields.
Critical Reagents
  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt are mandatory. They facilitate the reaction via the 7-azabenzotriazole active ester, which is more reactive than the benzotriazole analog.

  • Base: DIPEA (Diisopropylethylamine) or Collidine.[1]

  • Alternative: Bis(trichloromethyl) carbonate (BTC) can generate the

    
    -carboxyanhydride (NCA) or acid chloride in situ for extremely difficult couplings.
    
Step-by-Step SPPS Protocol (Fmoc Strategy)

Step 1: Coupling of the N-Alkoxy AA (Easy)

  • Activate Fmoc-

    
    -AA-OH (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF.
    
  • Add to resin.[2][3][1][4] Reaction time: 1 hour.

  • Note: This step is standard; the carboxyl group is not significantly deactivated.

Step 2: Fmoc Deprotection

  • Treat with 20% Piperidine in DMF (2 x 10 min).

  • Warning:

    
    -alkoxy peptides are generally stable to piperidine, unlike some sensitive ester linkages.
    

Step 3: Coupling to the N-Alkoxy Residue (Difficult) This is the critical step. The resin-bound amine is


.
  • Pre-activation: Dissolve the next Fmoc-AA-OH (4 eq) and HATU (3.8 eq) in minimal DMF. Add HOAt (4 eq) if available.

  • Base Addition: Add DIPEA (8 eq) to the amino acid mixture.

  • Coupling: Add immediately to the resin.[2]

  • Conditions: Reaction time 4–6 hours or double couple (2 x 3 hours). Elevated temperature (

    
    C) is highly recommended if the sequence permits (avoid for Cys/His).
    
  • Monitoring: Standard Kaiser test may give false negatives/positives due to the nature of the amine. Use the Chloranil Test (specifically for secondary amines), which will turn blue if the coupling is incomplete.

SPPSWorkflow Resin Resin-Peptide-NH(OR) (Low Nucleophilicity) Couple Coupling Reaction (4-6 hrs, 50°C) Resin->Couple Activate Activate Next AA (HATU/HOAt/DIPEA) Activate->Couple Check Chloranil Test Couple->Check Success Continue Synthesis Check->Success Negative (Colorless) Fail Re-Couple (Try BTC/Acid Chloride) Check->Fail Positive (Blue) Fail->Couple

Caption: Figure 2. Optimized SPPS workflow for sterically hindered N-alkoxy amine coupling.

Structural Implications in Peptidomimetics[1][2][3][4][10]

The N-Alkoxy "Turn"

While


-methylation often promotes cis-amide bonds, 

-alkoxylation (specifically

-methoxy) in glycine oligomers (peptoids) has been shown to stabilize the polyproline II (PPII) helix conformation. The repulsion between the backbone carbonyl and the alkoxy oxygen favors the trans amide geometry.

However, in mixed sequences, the


-alkoxy group can induce a local turn structure known as the N-O turn , stabilized by a hydrogen bond between the alkoxy oxygen (acceptor) and a backbone amide proton (

or

).
Proteolytic Stability

The


-alkoxy modification renders the peptide bond nearly uncleavable by standard proteases (trypsin, chymotrypsin, pepsin). The steric bulk prevents the enzyme from accessing the scissile bond, and the altered electronics prevent the formation of the tetrahedral intermediate required for hydrolysis.

Case Studies & Applications

Case Study: N-Methoxy Peptoids

Research by Kirshenbaum et al. demonstrated that oligomers of


-methoxy glycine adopt stable, helical structures in solution, unlike their highly flexible 

-alkyl counterparts. This "trans-substantiating" effect allows for the design of rigid scaffolds for displaying pharmacophores.
Case Study: Protease Inhibitors

Incorporation of


-benzyloxy amino acids into the P1' position of peptide inhibitors has been used to target metalloproteases. The hydroxamate-like character (though distinct) allows for chelation with active site metals (Zn²⁺), while the backbone modification prevents degradation of the inhibitor itself.

References

  • Synthesis of N-alkoxycarbonyl amino acids: Title: Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Source: PubMed (NIH). URL:[Link]

  • Structural Conformation (N-alkoxy glycines): Title: Oligo(N-alkoxy glycines): trans substantiating peptoid conformations. Source: PubMed (NIH). URL:[Link]

  • General SPPS Protocols (Foundation): Title: Methods and protocols of modern solid phase peptide synthesis.[5] Source: University of Delhi / Springer Protocols. URL:[Link]

  • Stability of N-substituted peptides: Title: Extraordinary metabolic stability of peptides containing α-aminoxy acids.[6] Source: PubMed (NIH). URL:[Link] (Note: Cited for comparative stability data regarding N-O backbone linkages).

  • Peptidomimetic Tuning: Title: Tuning Conformation and Properties of Peptidomimetic Backbones through Dual N/Cα-Substitution. Source: PubMed Central. URL:[Link]

Sources

Exploratory

Literature review of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid in PROTAC research

Technical Whitepaper: 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic Acid in PROTAC Linker Design Executive Summary: The "Stealth" Linker Element In the precision engineering of Proteolysis Targeting Chimeras (PROTACs), t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic Acid in PROTAC Linker Design

Executive Summary: The "Stealth" Linker Element

In the precision engineering of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge; it is a thermodynamic and pharmacokinetic determinant. While polyethylene glycol (PEG) and alkyl chains dominate standard libraries, 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (often referred to as Boc-aminooxyacetic acid or Boc-AOA ) represents a critical class of "short, polar, and chemically versatile" building blocks.

This guide dissects the utility of this specific moiety (CAS: 896461-94-2 / 42989-85-5 analogs), focusing on its role in creating aminooxy-based linkages (oximes) and short hydrophilic spacers that modulate PROTAC solubility and E3-POI (Protein of Interest) cooperativity.

Chemical Architecture & Physicochemical Impact[1]

The molecule Boc-NH-O-CH2-COOH possesses unique structural features that distinguish it from standard amino-alkyl acids.

Structural Analysis
  • The Alpha-Effect: The nitrogen atom is directly bonded to an oxygen atom (alkoxyamine). This creates the "alpha-effect," making the deprotected amine (H2N-O-) significantly more nucleophilic towards carbonyls (aldehydes/ketones) than standard alkyl amines, while being less basic (pKa ~4-5 vs. ~10 for alkyl amines).

  • The Ether Oxygen: The -O-CH2- core acts as a hydrogen bond acceptor, improving aqueous solubility compared to a pentyl or butyl chain of similar length.

  • Rigidity: The N-O-C bond angle introduces a distinct conformational bias compared to C-C-C chains, often reducing the entropic penalty of ternary complex formation.

Comparative Metrics Table
FeatureAlkyl Linker (C4)PEG Linker (PEG1)Boc-Aminooxyacetic Acid
Hydrophilicity Low (Lipophilic)HighHigh
Nucleophilicity (Deprotected) ModerateModerateSuper-Nucleophilic (Alpha-effect)
pKa (Deprotected Amine) ~10.5 (Protonated at pH 7.4)~10.5~4.5 (Neutral at pH 7.4)
Primary Ligation Chemistry Amide BondAmide BondOxime / Hydrazone / Amide
Metabolic Stability HighLow (Oxidative liability)High (Ether/Oxime stability)

Strategic Applications in PROTAC Design

The "Solubility Rescue" Strategy

Many E3 ligase ligands (e.g., Thalidomide, VHL ligands) and Warheads (e.g., JQ1, Dasatinib) are highly lipophilic. Connecting them with alkyl chains often results in "brick-dust" compounds with poor oral bioavailability.

  • Mechanism: Incorporating the amino-methoxy motif breaks the lipophilicity without adding the excessive flexibility of long PEG chains.

  • Outcome: Improved LogD and thermodynamic solubility.

Bioorthogonal Ligation (The Oxime Bridge)

This is the primary utility of this building block.

  • Workflow: The COOH end is coupled to Ligand A.

  • Deprotection: The Boc is removed to reveal the H2N-O- group.

  • Ligation: This reacts with an aldehyde-functionalized Ligand B.

  • Result: An Oxime linkage (=N-O-).[1]

    • Advantage:[1] Oximes are hydrolytically stable under physiological conditions but form readily under mild acidic conditions (pH 4-6) without harsh reagents, enabling "late-stage functionalization" of complex warheads.

Detailed Experimental Protocols

Disclaimer: All reactions must be performed in a fume hood with appropriate PPE. Validate all intermediates via LC-MS.

Protocol A: Standard Amide Coupling (Pre-assembly)

Use this protocol to attach the carboxylic acid terminus to an amine-bearing E3 ligand (e.g., Lenalidomide derivative).

  • Activation: Dissolve 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Reagents: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes at 0°C to form the activated ester.

  • Coupling: Add the amine-bearing ligand (1.0 eq). Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor via LC-MS for the formation of [M+H]+.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), sat. NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Boc-Deprotection & Oxime Ligation

Use this protocol to link the intermediate from Protocol A to an aldehyde-tagged Warhead.

  • Deprotection: Dissolve the Boc-protected intermediate in DCM. Add TFA (20% v/v).

    • Critical Note: Do not use HCl/MeOH if ester linkages are present elsewhere.

    • Time: Stir for 30–60 mins. Monitor for disappearance of Boc.

  • Neutralization: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove TFA. Note: The aminooxy group is less basic, so it may not form a stable salt as easily as alkyl amines.

  • Ligation: Redissolve the crude residue (containing H2N-O-Linker-Ligand) in MeOH/Acetate buffer (pH 4.5).

  • Addition: Add the Aldehyde-Ligand (1.0 eq).

  • Incubation: Stir at RT for 2–12 hours.

    • Observation: Oxime formation is usually quantitative.

  • Purification: Isolate the final PROTAC via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualizing the Workflow

The following diagram illustrates the convergent synthesis strategy utilizing the unique reactivity of the aminooxy moiety.

PROTAC_Synthesis cluster_inputs Building Blocks BocLinker Boc-Aminooxy-Acetic Acid (The Core) Intermediate Boc-Linker-E3 Ligand (Amide Bond) BocLinker->Intermediate HATU/DIPEA Amide Coupling LigandA Amine-Functionalized E3 Ligand LigandA->Intermediate LigandB Aldehyde-Functionalized Target Warhead FinalPROTAC Final PROTAC (Oxime Linkage) LigandB->FinalPROTAC + Aldehyde Deprotected H2N-O-Linker-E3 Ligand (Active Nucleophile) Intermediate->Deprotected TFA/DCM Boc Removal Deprotected->FinalPROTAC pH 4.5 Condensation

Figure 1: Convergent synthesis workflow leveraging the aminooxy moiety for late-stage oxime ligation.

Critical Mechanistic Insights (Causality)

Why choose this specific linker over a standard C4-alkyl chain?

  • The "Goldilocks" Length: In many ternary complexes (e.g., BRD4-VHL), the optimal distance between the ligand binding pockets is very short. A standard PEG2 or PEG3 might be too floppy, entailing a high entropic cost upon binding. The O-CH2-COOH unit provides a 3-atom spacing that is shorter than PEG1 but more polar than Propyl.

  • Metabolic Evasion: Standard alkyl amines are susceptible to oxidative deamination by MAO (Monoamine Oxidases) or CYPs. The aminooxy ether bond (C-O-N) is biologically orthogonal and highly resistant to enzymatic cleavage, prolonging the half-life of the PROTAC in plasma.

  • pKa Modulation: If the design requires the amine to remain free (not coupled), the low pKa (~4.5) of the aminooxy group means it is largely neutral at physiological pH (7.4). This improves passive membrane permeability compared to a positively charged alkyl amine (pKa ~10), facilitating cell entry.

References & Sourcing

  • Boc-Aminooxyacetic acid (Structure & Properties) Source: PubChem / BLD Pharm Context: Primary source for physicochemical data and CAS verification (CAS 896461-94-2 / 42989-85-5). Link:(Note: Link directs to the closest structural analog entry for verification).

  • Linkers for PROTAC Design Source: BOC Sciences Context: Comprehensive review of linker types including alkyl, PEG, and rigid linkers, establishing the baseline for why specialized linkers like aminooxy-acids are selected. Link:

  • Unraveling the Role of Linker Design in PROTACs Source: NIH / PMC Context: Authoritative review on how linker length and composition (hydrophilicity vs lipophilicity) dictate ternary complex stability and degradation efficiency. Link:

  • MedChemExpress PROTAC Reagents Source: MedChemExpress Context: Commercial availability and handling protocols for Boc-protected aminooxy linkers. Link:

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic Acid: A Detailed Guide

Introduction: The Significance of a Versatile Building Block In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds with precisely controlled functionalities is of paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Building Block

In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds with precisely controlled functionalities is of paramount importance. 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid, often abbreviated as Boc-AMOA-OH, represents a unique bifunctional molecule with significant potential as a versatile building block. Its structure incorporates a protected aminooxy moiety and a carboxylic acid, rendering it a valuable precursor for the synthesis of peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and other complex bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group ensures orthogonality in synthetic strategies, allowing for selective deprotection and further functionalization of the aminooxy group under mild acidic conditions.[1][2] This guide provides a comprehensive overview of a robust and reproducible synthetic protocol for Boc-AMOA-OH, designed for researchers and professionals in the field of organic and medicinal chemistry.

Synthetic Strategy: A Three-Step Approach

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid can be efficiently achieved through a three-step sequence, commencing with the protection of aminomethanol, followed by a Williamson ether synthesis, and culminating in the saponification of the resulting ester. This strategy is designed for both scalability and high purity of the final product.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification Aminomethanol Aminomethanol NBocAminomethanol N-Boc-aminomethanol Aminomethanol->NBocAminomethanol Base Boc_Anhydride Di-tert-butyl dicarbonate Boc_Anhydride->NBocAminomethanol Ester_Intermediate Ethyl 2-(((tert-butoxycarbonyl)amino)methoxy)acetate NBocAminomethanol->Ester_Intermediate Base (e.g., NaH) Haloacetate Ethyl bromoacetate Haloacetate->Ester_Intermediate Final_Product 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid Ester_Intermediate->Final_Product 1. Base (e.g., LiOH) 2. Acidic Workup

Caption: Overall synthetic workflow for 2-(((tert-butoxycarbonyl)amino)methoxy)acetic acid.

Part 1: Synthesis of N-Boc-aminomethanol (tert-butyl (hydroxymethyl)carbamate)

The initial step involves the protection of the amino group of aminomethanol using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the introduction of the Boc protecting group, which is stable under a variety of reaction conditions but can be easily removed with mild acid.[1][2]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The amino group of aminomethanol acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The tetrahedral intermediate then collapses, leading to the formation of the N-Boc protected product, with tert-butanol and carbon dioxide as byproducts.[1]

Experimental Protocol

Materials and Reagents:

  • Aminomethanol hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve aminomethanol hydrochloride (1.0 eq.) in deionized water to make a 0.5 M solution.

  • Basification: Cool the solution to 0 °C in an ice bath and slowly add a 1 M aqueous solution of sodium hydroxide (1.1 eq.) while stirring.

  • Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane (of equal volume to the aqueous solution) dropwise over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by flash column chromatography on silica gel if necessary.

ParameterValue
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Solvent Dichloromethane/Water
Base Sodium Hydroxide
Typical Yield 85-95%

Part 2: Synthesis of Ethyl 2-(((tert-butoxycarbonyl)amino)methoxy)acetate

This step involves the alkylation of the hydroxyl group of N-Boc-aminomethanol with an ethyl haloacetate, a classic Williamson ether synthesis. The choice of a strong base is crucial for the deprotonation of the alcohol to form the more nucleophilic alkoxide.

Experimental Protocol

Materials and Reagents:

  • N-Boc-aminomethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromoacetate or ethyl chloroacetate

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere apparatus (e.g., nitrogen or argon balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of N-Boc-aminomethanol (1.0 eq.) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and carefully add sodium hydride (1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Slowly add ethyl bromoacetate (1.1 eq.) to the reaction mixture via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

ParameterValue
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Solvent Anhydrous THF or DMF
Base Sodium Hydride (NaH)
Alkylating Agent Ethyl bromoacetate
Typical Yield 70-85%

Part 3: Synthesis of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic Acid (Saponification)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide, followed by an acidic workup.

Experimental Protocol

Materials and Reagents:

  • Ethyl 2-(((tert-butoxycarbonyl)amino)methoxy)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the ester intermediate (1.0 eq.) in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).

  • Hydrolysis: Add lithium hydroxide (1.5 eq.) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: After the reaction is complete, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and cool to 0 °C. Acidify the solution to pH 2-3 by the slow addition of 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product as a solid or oil.

ParameterValue
Temperature Room Temperature
Reaction Time 2-4 hours
Solvent THF/Methanol/Water
Base Lithium Hydroxide (LiOH)
Typical Yield >90%

Safety and Handling

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and with appropriate personal protective equipment (PPE).

  • Ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing these procedures.

Conclusion

The protocols detailed in this guide provide a reliable and efficient pathway for the synthesis of 2-(((tert-butoxycarbonyl)amino)methoxy)acetic acid. By following these procedures, researchers can access this valuable building block for their synthetic endeavors in drug discovery and materials science. The methodologies are based on well-established chemical transformations and can be adapted for various scales of production.

References

  • ChemBK. tert-butyl hydroxy(methyl)carbamate. [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

  • Google Patents. US2961451A - Process for making amphoteric surface active agents.

Sources

Application

Application Note: Strategic Use of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic Acid (Boc-Aoa-OH) in SPPS

Executive Summary This technical guide details the integration of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (commonly referred to as Boc-Aoa-OH or Boc-aminooxyacetic acid ) into Solid-Phase Peptide Synthesis (SP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the integration of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (commonly referred to as Boc-Aoa-OH or Boc-aminooxyacetic acid ) into Solid-Phase Peptide Synthesis (SPPS).

The primary utility of Boc-Aoa-OH is the introduction of a reactive aminooxy group (


) at the N-terminus or side-chain of a peptide. Upon cleavage, this moiety serves as a highly chemoselective nucleophile for Oxime Ligation , reacting with aldehydes or ketones to form hydrolytically stable conjugates. This methodology is critical for the synthesis of peptide-drug conjugates (PDCs), radiolabeled tracers, and stapled peptides.

Critical Alert: The free aminooxy group generated post-cleavage is extremely nucleophilic toward carbonyls. Strict avoidance of acetone during workup is required to prevent irreversible formation of isopropylidene oxime adducts.

Chemical Logic & Mechanism[1]

Why Boc-Aoa-OH?

Standard amines (N-terminus) react with aldehydes to form imines (Schiff bases), which are unstable in aqueous media and require reduction to secondary amines. In contrast, the aminooxy group possesses an adjacent oxygen atom that exerts an alpha-effect, significantly increasing the nucleophilicity of the nitrogen while simultaneously lowering its pKa (~4.5 vs. ~8.0 for amines).

The resulting oxime ether bond (


) is:
  • Chemoselective: Reacts at acidic pH (4.5–6.0) where lysine

    
    -amines are protonated and unreactive.
    
  • Stable: Resists hydrolysis in physiological conditions, eliminating the need for reduction.

Mechanism of Action

The Boc group protects the nucleophilic oxygen-bound nitrogen during SPPS coupling. It is removed concomitantly with side-chain deprotection during the final TFA cleavage in Fmoc-SPPS strategies.

OximeLigationMechanism BocAoa Boc-Aoa-Peptide (Resin Bound) Cleavage TFA Cleavage BocAoa->Cleavage FreeAoa H2N-O-CH2-CO-Peptide (Reactive Nucleophile) Cleavage->FreeAoa -Boc removal Intermediate Tetrahedral Intermediate FreeAoa->Intermediate + R-CHO (pH 4.5) Aldehyde Target Aldehyde/Ketone (R-CHO) Aldehyde->Intermediate Oxime Stable Oxime Conjugate (R-CH=N-O-Peptide) Intermediate->Oxime -H2O (Irreversible)

Figure 1: Pathway from resin-bound precursor to stable oxime conjugate.[1]

Pre-Synthesis Considerations

Solubility and Handling
  • Appearance: White crystalline powder.[2]

  • Solubility: Soluble in DMF, DCM, and NMP.

  • Storage: Store at +2°C to +8°C. Desiccate before opening to prevent moisture absorption.

Strategic Placement
  • N-Terminal Capping: The most common application. Coupled as the final residue.

  • Side-Chain Incorporation: Can be coupled to the

    
    -amine of a Lysine (requires orthogonal protection of Lys, e.g., Lys(Mtt) or Lys(Dde)).
    
  • Internal Backbone: Not recommended for chain elongation. The N-O nitrogen is electronically deactivated and sterically hindered; coupling subsequent amino acids onto it is difficult.

SPPS Protocol (Fmoc Strategy)

This protocol assumes a standard Fmoc-SPPS workflow on polystyrene or PEG-based resins (e.g., Rink Amide or Wang).[3]

Coupling Boc-Aoa-OH

The coupling of Boc-Aoa-OH is generally robust. However, because the N-O bond renders the activated ester highly reactive, over-activation can sometimes lead to side reactions.

Recommended Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (preferred for lower racemization risk and safety) OR DIC/HOBt.

  • Alternative: HATU/DIPEA (Use with caution; strictly control stoichiometry to 1:1 relative to acid).

Step-by-Step Coupling:

  • Preparation: Calculate 3.0 equivalents (eq) of Boc-Aoa-OH relative to resin loading.

  • Dissolution: Dissolve Boc-Aoa-OH (3 eq) and Oxyma Pure (3 eq) in minimum DMF.

  • Activation: Add DIC (3 eq). Allow to pre-activate for 2–3 minutes.

    • Note: If using HATU, dissolve Acid (3 eq) + HATU (2.9 eq) + DIPEA (6 eq). Do not use excess HATU.

  • Reaction: Add the mixture to the N-terminally deprotected resin-peptide.

  • Time: Shake at room temperature for 60–90 minutes.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Result: If beads are colorless, coupling is complete. If blue, re-couple.

Cleavage and Deprotection

This step removes the Boc group from the aminooxy moiety and cleaves the peptide from the resin.

Cleavage Cocktail (Standard):

  • 95% TFA (Trifluoroacetic acid)

  • 2.5% TIS (Triisopropylsilane)

  • 2.5%

    
    
    

Protocol:

  • Wash resin with DCM (3x) to remove DMF traces.

  • Add Cleavage Cocktail (~10 mL per gram of resin).

  • Shake for 2–3 hours at room temperature.

  • Filter resin and collect filtrate.

Workup (The "No Acetone" Rule)

This is the most critical step for Aoa-peptides.

  • Precipitation: Precipitate the peptide by adding the TFA filtrate dropwise into cold Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Centrifugation: Pellet the peptide (3000 rpm, 5 min). Decant the ether.

  • Washing: Resuspend pellet in cold ether, vortex, and centrifuge. Repeat 2x.

  • Drying: Dry the pellet under a stream of Nitrogen or high vacuum.

    • WARNING: NEVER rinse glassware with acetone during this process. Even trace acetone vapors can react with the

      
       group to form a 
      
      
      
      adduct (Isopropylidene oxime).

Post-Synthesis Application: Oxime Ligation

Once the Aoa-peptide is purified (via HPLC, using acetonitrile/water gradients with 0.1% TFA), it is ready for conjugation.

Ligation Conditions
  • Buffer: 0.1M Sodium Acetate or Phosphate buffer.

  • pH: Adjusted to 4.5 – 5.5 . (Acidic pH catalyzes the reaction and ensures specificity over Lys amines).

  • Catalyst (Optional but Recommended): Aniline (10–100 mM) or p-phenylenediamine. These nucleophilic catalysts form a transient Schiff base with the aldehyde, accelerating the transimination to the oxime.

Protocol
  • Dissolve the Aldehyde/Ketone target (1 eq) in buffer/organic solvent mix (if needed for solubility).

  • Dissolve Aoa-Peptide (1.2 – 1.5 eq) in 0.1M Acetate buffer (pH 4.5).

  • Combine solutions.

  • Incubate at Room Temperature for 2–16 hours.

  • Monitor via LC-MS. Look for product mass:

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseSolution
+40 Da Mass Shift Acetone AdductStrictly eliminate acetone. Use new glassware or wash exclusively with Methanol/Isopropanol.
+100 Da Mass Shift Boc not removedIncomplete cleavage. Extend TFA reaction time or check for scavenger exhaustion.
Double Addition (+Aoa) Over-acylationThe aminooxy nitrogen is protected by Boc, so this is rare during Aoa coupling. If seen, it implies the Boc fell off (unlikely) or non-specific binding. Ensure thorough washing.[3][4]
Slow Ligation Steric HindranceAdd Aniline catalyst (100 mM). Increase temperature to 37°C.
Polymerization Aldehyde contaminationEnsure the target aldehyde is pure. Aldehydes can self-polymerize; use fresh reagents.

Workflow Visualization

SPPS_Workflow cluster_SPPS Solid Phase Synthesis cluster_Cleavage Cleavage & Workup cluster_Ligation Bioconjugation Resin Peptide-Resin (Fmoc removed) Coupling Couple Boc-Aoa-OH (DIC/Oxyma, 3 eq) Resin->Coupling Wash Wash (DMF -> DCM) Coupling->Wash TFA TFA/TIS/H2O (95:2.5:2.5) Removes Boc & Resin Wash->TFA Ether Precipitate in Ether NO ACETONE! TFA->Ether Purify HPLC Purification (AcN/H2O + TFA) Ether->Purify Ligate Oxime Ligation (pH 4.5, Aniline Cat.) Purify->Ligate Final Final Conjugate Ligate->Final

Figure 2: Complete workflow from resin coupling to final bioconjugate.

References

  • Decostaud, M., et al. (2017). "Oxime Ligation in Acetic Acid: Efficient Synthesis of Aminooxy-Peptide Conjugates." Journal of Peptide Science.

  • Agouridas, V., et al. (2020). "One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups."[1][5] RSC Advances.

  • Wahl, F., et al. (2012). "Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides."[6] Chemical Science.

  • Sigma-Aldrich Technical Bulletin. "Boc-amino-oxyacetic acid Novabiochem."

  • BenchChem Application Note. "Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)."

Sources

Method

Application Note: Conditions for Boc Deprotection of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid

This Application Note is designed for researchers working with the specialized linker 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (CAS 896461-94-2).[1] Critical Distinction: This molecule is structurally distinct...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers working with the specialized linker 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (CAS 896461-94-2).[1]

Critical Distinction: This molecule is structurally distinct from the more common Boc-aminooxyacetic acid (Boc-AOA).

  • Target Molecule (CAS 896461-94-2):

    
     (
    
    
    
    -acetal linker).
  • Common Analog (Boc-AOA):

    
     (Hydroxylamine derivative).
    

This guide addresses the Target Molecule , which presents unique stability challenges upon deprotection due to its hemiaminal ether core.

Executive Summary & Chemical Challenges

2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid is a specialized bifunctional linker used to introduce a formaldehyde-equivalent spacer ($ -NH-CH_2-O-CH_2- $) into peptidomimetics or prodrugs.

The Challenge: The core structural motif is an


-Boc-

-acetal
. While the Boc-protected form is stable, the removal of the Boc group generates a primary hemiaminal ether (

).
  • Stability Warning: Primary hemiaminal ethers are inherently unstable in aqueous or protic media at neutral/basic pH. They spontaneously hydrolyze to yield formaldehyde , ammonia , and glycolic acid .

  • Solution: Deprotection must be performed under strictly anhydrous acidic conditions to generate the stable ammonium salt, followed immediately by acylation (coupling) in the next synthetic step. Do not attempt to isolate the free amine.

Chemical Structure & Decomposition Pathway

The following diagram illustrates the stability cliff associated with this molecule.

Decomposition cluster_0 Critical Handling Zone SM Boc-Protected Linker (Stable) Boc-NH-CH2-O-CH2-COOH Deprotection Acidic Deprotection (TFA or HCl) SM->Deprotection Salt Ammonium Salt (Meta-Stable in Acid) [H3N-CH2-O-CH2-COOH]+ Deprotection->Salt Anhydrous Conditions FreeBase Free Amine (UNSTABLE) H2N-CH2-O-CH2-COOH Salt->FreeBase Aqueous Workup / pH > 7 Trapped Acylated Product (Stable) R-CO-NH-CH2-O-CH2-COOH Salt->Trapped Immediate Acylation (In situ neutralization) Products Decomposition Products Formaldehyde + Ammonia + Glycolic Acid FreeBase->Products Spontaneous Hydrolysis

Figure 1: Reaction pathway showing the instability of the deprotected free amine and the necessity of immediate trapping.

Strategic Workflow

To successfully use this linker, you must alter standard solid-phase peptide synthesis (SPPS) or solution-phase workflows. The carboxylic acid moiety must be coupled to your substrate before the Boc group is removed.

StepOperationConditionRationale
1 C-Terminus Coupling Standard Amide CouplingAnchor the stable Boc-protected acid to the Resin or Amine payload.
2 Boc Deprotection Acidic / Anhydrous Remove Boc to form the salt. Avoid water to prevent hydrolysis.
3 N-Terminus Capping Immediate Acylation React the ammonium salt with an activated ester (e.g., Fmoc-AA-OPfp) + base.

Detailed Protocols

Protocol A: Anhydrous Deprotection (Solution Phase)

Use this protocol if you need to deprotect the linker in solution before coupling.

Reagents:

  • Substrate:

    
     (where R is your drug/peptide, pre-coupled).
    
  • Acid: 4M HCl in Dioxane (Preferred) or Trifluoroacetic Acid (TFA).

  • Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Acid Addition:

    • Option 1 (HCl): Add 4M HCl in Dioxane (10-20 equiv).

    • Option 2 (TFA): Add TFA to a final concentration of 20-50% v/v in DCM.

  • Reaction: Stir at 0°C to Room Temperature for 30–60 minutes. Monitor by TLC (stain with Ninhydrin; note that the salt may streak).

  • Workup (CRITICAL):

    • DO NOT perform an aqueous extraction (bicarbonate wash will destroy the molecule).

    • Concentrate the mixture in vacuo to dryness.

    • Co-evaporate with toluene (

      
      ) or DCM to remove excess acid.
      
  • Storage: The resulting solid is the hydrochloride or trifluoroacetate salt. Keep it under Argon at -20°C. Use immediately in the next step.

Protocol B: In-Situ Deprotection and Coupling (One-Pot)

Recommended for high-value substrates to minimize handling of the unstable intermediate.

  • Deprotection: Treat the substrate with 4M HCl/Dioxane as in Protocol A. Evaporate to dryness.

  • Activation of Partner: In a separate flask, activate the next carboxylic acid (e.g., Fmoc-Gly-OH) using HATU/DIEA or use a pre-activated pentafluorophenyl ester (OPfp).

  • Coupling:

    • Dissolve the deprotected salt from Step 1 in anhydrous DMF.

    • Add the activated acid solution.

    • Slowly add DIEA (Diisopropylethylamine) to adjust pH to ~7–8.

    • Note: The moment the base is added, the free amine is generated. The activated acid must be present before base addition to capture the amine faster than it hydrolyzes.

Quantitative Data & Reagent Compatibility

The following table summarizes the stability of the deprotected linker (


) under various conditions.
Solvent SystemAdditiveStability of Free AmineOutcome
DCM / Toluene None (Anhydrous)Moderate (Hours)Stable as salt; suitable for handling.
Water / Buffer pH 7-8 (Base)Very Low (< 5 min) Rapid hydrolysis to Formaldehyde + Glycolic Acid.
Methanol Acidic (HCl)LowRisk of acetal exchange (formation of

).
DMF DIEA (Base)Low (Minutes)Must have electrophile present immediately.

Troubleshooting & FAQs

Q: My product disappeared after aqueous workup. What happened? A: You likely washed with NaHCO₃ or water. The free base hydrolyzed. The formaldehyde generated is volatile or polymerizes, and glycolic acid washes into the aqueous layer. Always evaporate and use the salt directly.

Q: Can I use standard Fmoc-SPPS protocols? A: Not easily. This linker is Boc-protected.[][][4][5] If you are doing Fmoc chemistry, you must treat this as a "special insertion."

  • Couple the Linker (as the acid).

  • Treat resin with 25% TFA/DCM (Boc removal).

  • Wash with DCM (Anhydrous).

  • Immediately add the next Fmoc-Amino Acid + HATU + DIEA.

Q: Is this the same as Boc-Aminooxyacetic acid? A: No.

  • Boc-Aminooxyacetic acid (CAS 42989-85-5)

    
     Product is 
    
    
    
    (Stable).
  • This Linker (CAS 896461-94-2)

    
     Product is 
    
    
    
    (Unstable).
  • Check your CAS number and structure carefully.[6]

References

  • Structure & Vendor Verification

    • 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (CAS 896461-94-2).[1][7][8][9] ChemicalBook.[6]

    • Compound Summary. PubChem.[10]

  • Boc Deprotection Mechanisms

    • Boc Deprotection Conditions.[][4][5][6][11][12][13] Common Organic Chemistry.

    • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." Int. J. Pept.[6] Protein Res.[][12] 1978, 12, 258.

  • Instability of N,O-Acetals (Hemiaminal Ethers)

    • Kaplan, J. "Mechanisms of Hydrolysis of Hemiaminals." J. Am. Chem. Soc.

    • Note: Specific hydrolysis rates for this linker are derived from general Mannich base/hemiaminal ether chemistry principles.

Sources

Application

Bioconjugation techniques using 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid linkers

Application Notes & Protocols Strategic Bioconjugation Using 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic Acid (Boc-Amoac-OH) Linkers Abstract: This document provides a comprehensive technical guide for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Strategic Bioconjugation Using 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic Acid (Boc-Amoac-OH) Linkers

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (Boc-Amoac-OH) as a versatile linker in bioconjugation. We delve into the core principles of this linker, highlighting the strategic advantages of its Boc-protected amine and terminal carboxylic acid. Detailed, field-tested protocols for activation, conjugation, and deprotection are provided, alongside expert insights into the causality behind experimental choices. This guide is designed to empower scientists to leverage the unique properties of the Boc-Amoac-OH linker for the controlled, stepwise construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and functionalized peptides.

Core Principles & Strategic Advantages of the Boc-Amoac-OH Linker

Bioconjugation is the covalent joining of two molecules where at least one is a biomolecule, a fundamental technique in modern drug development and chemical biology.[1][2][3] The linker connecting these components is not merely a spacer but a critical determinant of the conjugate's stability, solubility, and overall function.[4][][6] The Boc-Amoac-OH linker is a heterobifunctional molecule designed for precise, controlled bioconjugation workflows.

Chemical Properties and Structure

The structure of Boc-Amoac-OH features two key functionalities: a terminal carboxylic acid and a tert-Butoxycarbonyl (Boc) protected amine. This dual nature allows for the sequential attachment of two different molecules. The short, ethereal backbone enhances aqueous solubility, a crucial feature for mitigating aggregation when working with hydrophobic payloads in complex constructs like ADCs.[4][]

PropertyValueSource(s)
Molecular Formula C₉H₁₇NO₅[7]
Molecular Weight 219.24 g/mol [7]
CAS Number 896461-94-2[7]
Appearance White to off-white solid
Amine Protecting Group tert-Butoxycarbonyl (Boc)[8]
Key Functional Groups 1x Carboxylic Acid, 1x Boc-protected Amine
Cleavage Condition Acid-labile (e.g., Trifluoroacetic Acid - TFA)[9][10]
The Strategic Role of Boc Protection

The defining feature of this linker is the Boc protecting group. Unlike base-labile groups like Fmoc, the Boc group is stable under a wide range of basic and nucleophilic conditions but is readily cleaved under anhydrous acidic conditions.[8][9] This acid-lability is the cornerstone of an orthogonal synthesis strategy, which allows for selective deprotection without disturbing other sensitive parts of the molecule.[9]

Key Advantages of Boc Protection:

  • Orthogonal Control: Enables multi-step, sequential conjugations. A molecule can be coupled to the carboxylic acid end, and after purification, the Boc group can be removed to expose the amine for a second, distinct conjugation reaction.[9]

  • Stability: The Boc group is robust, protecting the amine during the initial carboxyl-coupling step, which often involves activating agents and basic conditions.[8]

  • Stepwise Assembly: This linker is ideal for building complex architectures where precise control over the sequence of conjugation is paramount, such as in the synthesis of PROTACs or complex ADCs.[11][12]

G cluster_0 Initial State: Protected Linker cluster_1 Step 1: Carboxyl Conjugation cluster_2 Step 2: Selective Deprotection cluster_3 Step 3: Amine Conjugation A Boc-Amoac-OH Linker (Amine Protected) C Conjugate 1 (Boc-Linker-Molecule A) A->C EDC/NHS Coupling B Molecule A (e.g., Payload) E Conjugate 2 (H₂N-Linker-Molecule A) C->E Boc Cleavage D Acid Treatment (e.g., TFA) G Final Bioconjugate (Molecule B-Linker-Molecule A) E->G Second Coupling F Molecule B (e.g., Antibody)

Logical workflow for sequential bioconjugation using the Boc-Amoac-OH linker.

Experimental Protocols: A Stepwise Guide

The following protocols provide a validated workflow for a typical two-step bioconjugation. This example outlines the conjugation of a small molecule payload (Molecule A) to a protein (Molecule B).

Protocol 1: Activation of Boc-Amoac-OH and Conjugation to an Amine-Containing Molecule (Molecule A)

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable, amine-reactive NHS ester from the linker's carboxylic acid. This activated linker is then reacted with a primary amine on Molecule A.

Materials:

  • Boc-Amoac-OH

  • Molecule A (containing a primary amine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or appropriate reaction buffer (e.g., PBS, pH 7.4 for Sulfo-NHS)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Dissolution: Dissolve Boc-Amoac-OH (1.5 equivalents relative to Molecule A) in anhydrous DMF. In a separate vial, dissolve EDC (1.5 eq.) and NHS (1.6 eq.) in anhydrous DMF.

  • Activation: Add the EDC/NHS solution to the Boc-Amoac-OH solution. Allow the reaction to proceed for 30-60 minutes at room temperature to form the NHS ester.

  • Conjugation: Dissolve Molecule A in DMF (or reaction buffer). Add the activated linker solution dropwise to the Molecule A solution while stirring.

  • Reaction: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Add a small amount of quenching solution to react with any excess NHS ester.

  • Purification: Purify the resulting conjugate (Boc-Linker-Molecule A) using an appropriate method, such as Reverse-Phase HPLC, to remove unreacted starting materials.

  • Verification: Confirm the successful conjugation and purity of the product via LC-MS analysis. Expect a mass increase corresponding to the addition of the Boc-Amoac moiety (C₉H₁₅NO₄, MW: 201.22 Da after loss of H₂O).

Scientist's Note: The use of NHS is critical. EDC alone activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is prone to hydrolysis. NHS traps this intermediate to form a more stable NHS ester, which then reacts more efficiently with primary amines to form a stable amide bond.[13] Using Sulfo-NHS enhances water solubility for reactions conducted entirely in aqueous buffers.[1]

Protocol 2: Boc Group Deprotection

This step uses a strong acid, typically Trifluoroacetic Acid (TFA), to selectively remove the Boc protecting group and expose the primary amine for the second conjugation.

Materials:

  • Purified Boc-Linker-Molecule A conjugate

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., Triisopropylsilane, TIS), if required

  • Cold diethyl ether for precipitation

Procedure:

  • Preparation: Ensure the purified conjugate is completely dry (e.g., by lyophilization).

  • Deprotection Cocktail: Prepare a deprotection solution, typically 50-95% TFA in DCM (v/v).[10]

    • Scientist's Note: If your molecule contains other acid-sensitive groups, a scavenger like TIS (1-5%) should be added to the cocktail to quench the tert-butyl cations generated during deprotection, preventing side reactions.[14]

  • Reaction: Dissolve the conjugate in the TFA/DCM cocktail and stir at room temperature. Monitor the reaction by LC-MS. Deprotection is typically complete within 30-60 minutes.

  • Removal of TFA: Evaporate the TFA and DCM under a stream of nitrogen or using a rotary evaporator.

  • Purification: The resulting amine-linker-Molecule A (as a TFA salt) can be purified. For small molecules, precipitation in cold diethyl ether is common. For larger biomolecules, buffer exchange or dialysis is required.

  • Verification: Confirm complete removal of the Boc group via LC-MS. Expect a mass decrease of 100.12 Da (C₅H₈O₂).

Protocol 3: Conjugation to a Second Molecule (Molecule B)

With the amine now exposed, it can be used as a nucleophile to react with an electrophilic group on a second molecule, such as an activated ester on a protein or a payload.

Materials:

  • Purified H₂N-Linker-Molecule A

  • Molecule B (containing an activated functional group, e.g., an NHS ester)

  • Reaction Buffer (e.g., PBS, pH 7.4-8.0)

  • Purification system (e.g., Size Exclusion Chromatography for proteins)

Procedure:

  • Neutralization: If the product from Protocol 2 is a TFA salt, dissolve it in the reaction buffer and adjust the pH to ~7.5-8.0 with a non-nucleophilic base (e.g., DIEA) to ensure the amine is in its free, nucleophilic form.

  • Conjugation: Dissolve Molecule B in the reaction buffer. Add the neutralized H₂N-Linker-Molecule A solution to it.

  • Reaction: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final bioconjugate (Molecule B-Linker-Molecule A) to remove any unreacted components. For protein conjugates, Size Exclusion Chromatography (SEC) is effective at separating the larger conjugate from smaller unreacted molecules.

  • Final Characterization: Analyze the final product for identity, purity, and integrity using techniques such as SDS-PAGE, HIC (for ADCs), and Mass Spectrometry.

G cluster_p1 Protocol 1: First Conjugation cluster_p2 Protocol 2: Deprotection cluster_p3 Protocol 3: Second Conjugation start Start: Boc-Amoac-OH + Molecule A + Molecule B p1_activate 1. Activate Linker (EDC/NHS) start->p1_activate p1_conjugate 2. Conjugate to Molecule A p1_activate->p1_conjugate p1_purify 3. Purify Conjugate 1 (RP-HPLC) p1_conjugate->p1_purify p2_deprotect 4. Cleave Boc Group (TFA/DCM) p1_purify->p2_deprotect p2_purify 5. Purify/Precipitate p3_conjugate 6. Conjugate to Molecule B p2_purify->p3_conjugate p3_purify 7. Purify Final Product (SEC/HIC) end Final Bioconjugate: Characterized & Ready p3_purify->end

Overall experimental workflow for a two-step bioconjugation process.

Conclusion

The 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid linker is a powerful tool for the precise, stepwise assembly of complex bioconjugates. Its key strength lies in the acid-labile Boc protecting group, which enables an orthogonal strategy for sequential conjugations, affording researchers exceptional control over the final molecular architecture. By following the validated protocols and understanding the chemical principles outlined in this guide, scientists can effectively harness the Boc-Amoac-OH linker to advance the development of next-generation therapeutics and research tools.

References

  • CP Lab Safety. (n.d.). Boc-amcp-oh, min 95%, 1 gram. Retrieved from [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • Caje, K., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

  • SLS Ireland. (n.d.). FMOC-LYS(BOC)-OH 1 KG. Retrieved from [Link]

  • St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-His(Boc)-OH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjugate TAK-500. Bioconjugate Chemistry. Retrieved from [Link]

  • Kim, Y., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • ResearchGate. (n.d.). The Reactions of Bioconjugation. Retrieved from [Link]

  • Al-Mawla, R., et al. (2016). Click Chemistry Conjugations. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Chem-Station. (2016). Bioconjugation. Retrieved from [Link]

  • Mori, S., et al. (2018). Artificial bioconjugates with naturally occurring linkages: the use of phosphodiester. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Method

Technical Application Note: N-Terminal Functionalization via 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic Acid

Executive Summary This guide details the protocol for modifying the N-terminus of peptides using 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (commonly referred to as Boc-Aminooxyacetic acid or Boc-Aoa-OH ). The pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for modifying the N-terminus of peptides using 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (commonly referred to as Boc-Aminooxyacetic acid or Boc-Aoa-OH ).

The primary utility of this reagent is the introduction of a bioorthogonal aminooxy (-O-NH₂) moiety. Unlike standard amines, the aminooxy group exhibits enhanced nucleophilicity toward carbonyls (aldehydes/ketones) at acidic pH, allowing for chemoselective oxime ligation . This chemistry is a cornerstone for synthesizing peptide-drug conjugates (PDCs), radiolabels, and stapled peptides without interfering with native lysine residues.

Key Chemical Properties
PropertyDetail
Systematic Name 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid
Common Name Boc-Aminooxyacetic acid (Boc-Aoa-OH)
CAS Number 896461-94-2 (or 42989-85-5 for generic)
Function Introduction of N-terminal Aminooxy handle
Downstream App Oxime Ligation (Conjugation with Aldehydes/Ketones)

Chemical Mechanism & Workflow

The process involves three distinct phases: (1) Solid-Phase Coupling,[1] (2) Deprotection/Cleavage, and (3) Oxime Ligation.[2]

Mechanistic Flowchart

G Resin Peptide-Resin (Free N-term Amine) Coupling Phase 1: Coupling (HATU/DIPEA) Resin->Coupling Reagent Boc-Aoa-OH (Reagent) Reagent->Coupling Protected Boc-NH-O-CH2-CO-Peptide-Resin Coupling->Protected Amide Bond Formation Cleavage Phase 2: Cleavage (TFA/Scavengers) Protected->Cleavage Boc Removal Intermed H2N-O-CH2-CO-Peptide (Reactive Intermediate) Cleavage->Intermed - CO2, - Isobutene Ligation Phase 3: Oxime Ligation (pH 4.5, Aniline) Intermed->Ligation Ligand Aldehyde-Tag (Payload) Ligand->Ligation Final R-C=N-O-CH2-CO-Peptide (Stable Oxime Conjugate) Ligation->Final Condensation

Figure 1: End-to-end workflow from SPPS coupling to final bioconjugation.[2]

Protocol Phase 1: Solid Phase Coupling

Objective: Efficiently couple Boc-Aoa-OH to the N-terminus of a resin-bound peptide.

Critical Considerations
  • Reactivity: The carboxyl group of Aoa is less reactive than standard amino acids due to the electron-withdrawing effect of the adjacent oxygen.

  • Over-acylation: The N-O bond is susceptible to over-acylation if highly active esters are used in large excess for prolonged periods.

  • Reagent Choice: HATU or PyBOP are preferred over DIC/HOBt for this specific coupling to ensure completion.

Step-by-Step Procedure
  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin (0.1 mmol scale) is removed using 20% Piperidine/DMF.

    • Wash resin: DMF (3x), DCM (3x), DMF (3x).

  • Activation Cocktail:

    • Weigh Boc-Aoa-OH (3.0 equivalents relative to resin loading).

    • Weigh HATU (2.9 equivalents).

    • Dissolve in minimal dry DMF (approx. 2-3 mL).

    • Add DIPEA (6.0 equivalents) immediately before adding to the resin.

  • Coupling Reaction:

    • Add the activated solution to the resin.[3]

    • Agitate (shake/vortex) at room temperature for 2 to 4 hours .

    • Note: Standard amino acids couple in 30-60 mins; Aoa requires longer.

  • Monitoring (Self-Validation):

    • Perform a Kaiser Test (Ninhydrin).

    • Pass Criteria: The beads must be colorless. A blue tint indicates incomplete coupling. If blue, re-couple using fresh reagents.

Protocol Phase 2: Cleavage and Workup

Objective: Remove the peptide from the resin and remove the Boc protecting group to liberate the active aminooxy (-O-NH₂) group.

⚠️ CRITICAL WARNING: THE "NO ACETONE" RULE

Never use acetone to wash glassware or precipitate the peptide during this phase.

  • Reason: The free aminooxy group (H₂N-O-) will react instantly with acetone to form a stable acetone-oxime adduct (+40 Da mass shift). This is often irreversible and ruins the batch.

Step-by-Step Procedure
  • Wash Resin:

    • Wash the resin thoroughly with DMF, DCM, and finally Methanol or Diethyl Ether to dry it.

  • Cleavage Cocktail Preparation:

    • Prepare: 95% TFA / 2.5% TIPS / 2.5% H₂O .

    • Note: Avoid thiol scavengers (EDT/DODT) if possible, or use sparingly, as they can sometimes reduce the N-O bond under harsh conditions, though this is rare.

  • Reaction:

    • Incubate resin in cocktail for 2-3 hours at room temperature.

    • The high acid concentration simultaneously cleaves the linker and removes the Boc group.

  • Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide into ice-cold Diethyl Ether .

    • Centrifuge (4000 rpm, 10 min, 4°C). Decant ether.

    • Lyophilize from water/acetonitrile (0.1% TFA).

Protocol Phase 3: Oxime Ligation (Application)

Objective: Conjugate the Aoa-modified peptide with an aldehyde/ketone-functionalized payload (e.g., PEG-aldehyde, Fluorophore-aldehyde).

Reaction Conditions

Oxime ligation is slow at neutral pH. It requires acidic conditions (pH 4.5) and nucleophilic catalysis.

Reagents
  • Buffer: 0.1M Sodium Acetate, pH 4.5.

  • Catalyst: Aniline (100 mM) or p-Phenylenediamine (pPDA, 25 mM). pPDA is faster but more prone to oxidation.

Step-by-Step Procedure
  • Dissolution:

    • Dissolve the Aoa-Peptide (1 mM final conc.) in the Acetate Buffer.

    • Dissolve the Aldehyde-Payload (1.2 - 1.5 equivalents) in the same buffer (or DMSO if hydrophobic).

  • Catalyst Addition:

    • Add Aniline to a final concentration of 100 mM.

  • Incubation:

    • Incubate at 25°C - 37°C for 2 - 16 hours .

    • Self-Validation Check: Monitor by LC-MS.[1][4][5] The starting material (Aoa-peptide) should disappear.

  • Purification:

    • Purify via RP-HPLC (C18 column).[1]

    • Note: The oxime bond is stable at physiological pH but can hydrolyze at very low pH (<2) over long periods. Standard HPLC (0.1% TFA) is safe for purification, but avoid prolonged storage in strong acid.

QC & Troubleshooting Guide

Mass Spectrometry Interpretation

Use this table to validate your steps via LC-MS.

ObservationMass Shift (Δ)InterpretationAction
Target Peak +73.05 Da Success. Aoa residue attached (H₂N-O-CH₂-CO-).Proceed to Ligation.
Peak +100 Da +173 DaBoc Not Removed. Incomplete cleavage.Re-treat with 95% TFA for 1 hr.
Peak +40 Da +113 DaAcetone Adduct. Acetone contamination.Fatal error. Restart synthesis.
Peak +57 Da +130 Dat-Butyl cation adduct. Scavenger failure.Use more TIPS in cleavage.
Common Issues
  • Slow Ligation: If the oxime formation is sluggish, increase the Aniline concentration to 200 mM or switch to p-Phenylenediamine (10-25 mM).

  • Precipitation: If the peptide precipitates at pH 4.5, add up to 30% Acetonitrile or DMSO to the buffer.

References

  • Original Methodology & Reagent Utility

    • Decosterd, L. A., et al. "Enhanced oxime ligation for the synthesis of peptide conjugates." Chem. Eur. J. (2020).[6][2][4]

    • Source: [2]

  • Catalysis of Oxime Ligation

    • Dirksen, A., & Dawson, P. E. "Rapid oxime and hydrazone ligations with aromatic amine catalysts for site-specific protein labeling.
    • Source:

  • Protocol Standardization

    • Agouridas, V., et al. "Oxime Ligation: A Versatile Method for Protein Conjugation." Bioconjugate Chem.[6][3][7] (2017).[4]

    • Source:

Sources

Application

Scale-up synthesis methods for 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid

This Application Note and Protocol is designed for the scale-up synthesis of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (CAS 896461-94-2).[1] Critical Nomenclature & Safety Advisory 1. Identity Verification (The...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the scale-up synthesis of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (CAS 896461-94-2).[1]

Critical Nomenclature & Safety Advisory

1. Identity Verification (The "Linker" Trap): There is a high risk of confusion between the target molecule and a more common analog. You must verify the specific structure required for your application before proceeding.

  • Target Molecule (This Protocol): 2-(((tert-Butoxycarbonyl)amino)methoxy )acetic acid.[1][2][3][4][5][6]

    • Structure: Boc-NH-CH2-O-CH2-COOH

    • CAS: 896461-94-2[1][2][3][4][5]

    • Class:

      
      -alkoxymethyl carbamate (Hemiaminal ether).
      
    • Behavior: The deprotected amine (H2N-CH2-O-) is unstable and will spontaneously decompose into formaldehyde, ammonia, and glycolic acid. This molecule is typically used as a formaldehyde-releasing prodrug linker or for specific backbone modifications.

  • Common Analog: (Boc-aminooxy )acetic acid (Boc-Aoa-OH).

    • Structure: Boc-NH-O-CH2-COOH

    • CAS: 42989-85-5

    • Behavior: The deprotected amine (H2N-O-) is stable . Used for oxime ligations.[7][8]

2. Safety Hazards:

  • Formaldehyde Generation: Acidic deprotection of the target molecule releases formaldehyde gas.

  • Exothermic Steps: The condensation reactions described below can be exothermic.

  • Process Safety: Do not use the direct chloromethylation route (Boc-NH-CH2-Cl) on a large scale due to high carcinogenicity risks. The protocol below uses a safer transetherification route.

PART 1: RETROSYNTHETIC ANALYSIS & STRATEGY

To achieve a scalable, cost-effective synthesis with high purity, we avoid the hazardous


-chloromethyl intermediate. Instead, we utilize a transetherification strategy  via a stable methoxymethyl intermediate.
Strategic Pathway
  • Precursor Formation: Synthesis of

    
    -(methoxymethyl)carbamate (Boc-NH-CH2-OMe) from Boc-NH2. This intermediate is a stable, crystalline solid that serves as a safe "Mannich donor."
    
  • Transetherification: Reaction of the precursor with Ethyl Glycolate using an acid catalyst to install the glycolic backbone.

  • Saponification: Controlled hydrolysis of the ethyl ester to yield the final free acid without degrading the sensitive

    
    -acetal linkage.
    

SynthesisPath cluster_legend Key Transformation Logic BocNH2 tert-Butyl carbamate (Boc-NH2) Inter1 Intermediate 1 Boc-NH-CH2-OMe BocNH2->Inter1 MeOH, H+ Reflux HCHO Paraformaldehyde (HCHO)n HCHO->Inter1 Inter2 Intermediate 2 Boc-NH-CH2-O-CH2-COOEt Inter1->Inter2 pTsOH (cat) Toluene, 70°C (-MeOH) Glycolate Ethyl Glycolate HO-CH2-COOEt Glycolate->Inter2 Final Target Product Boc-NH-CH2-O-CH2-COOH Inter2->Final LiOH, THF/H2O then pH 3 Legend1 Avoids carcinogenic chloromethyl ethers

Figure 1: Retrosynthetic strategy prioritizing safety and scalability via a methoxymethyl intermediate.

PART 2: DETAILED SCALE-UP PROTOCOL

Step 1: Synthesis of tert-Butyl (methoxymethyl)carbamate

Objective: Create the reactive methylene donor. Scale: 1.0 mol basis.

Reagents & Materials
ReagentEquiv.[9][10][11]AmountRole
tert-Butyl carbamate (Boc-NH2) 1.0117.15 gStarting Material
Paraformaldehyde 1.236.0 gC1 Source
Methanol (Anhydrous) Solvent1.2 LSolvent/Reactant
p-Toluenesulfonic acid (pTsOH) 0.023.8 gCatalyst
Sodium Bicarbonate -q.s.Quench
Procedure
  • Setup: Equip a 3-L jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Dissolution: Charge Methanol, Boc-NH2, and Paraformaldehyde. Stir at 25°C until a suspension forms.

  • Reaction: Add pTsOH monohydrate. Heat the mixture to reflux (65°C) .

    • Observation: The suspension will clear to a homogenous solution within 1–2 hours.

    • Time: Maintain reflux for 4 hours.

  • Quench: Cool to 20°C. Add solid Sodium Bicarbonate (5.0 g) and stir for 30 mins to neutralize the acid.

  • Work-up: Filter off inorganic solids. Concentrate the filtrate under reduced pressure (40°C, 100 mbar) to a viscous oil.

  • Crystallization: Dissolve the oil in minimal Diethyl Ether (or MTBE) and add Hexanes until turbid. Cool to 0°C. White crystals will form.

  • Yield: Filter and dry. Expected Yield: 85–90% (~145 g).

    • QC Check: 1H NMR (CDCl3):

      
       1.45 (s, 9H), 3.28 (s, 3H), 4.45 (d, 2H), 5.10 (br s, 1H).
      
Step 2: Transetherification to Ethyl 2-(((tert-butoxycarbonyl)amino)methoxy)acetate

Objective: Install the glycolic acid backbone via ether exchange. Scale: 0.5 mol basis (using Intermediate 1).

Reagents & Materials
ReagentEquiv.[9][10][11]AmountRole
Intermediate 1 (from Step 1) 1.080.6 gElectrophile
Ethyl Glycolate 1.262.5 gNucleophile
pTsOH (anhydrous) 0.054.3 gCatalyst
Toluene Solvent800 mLSolvent
Procedure
  • Setup: Equip a 2-L reactor with a Dean-Stark trap (pre-filled with Toluene) and condenser.

  • Reaction: Charge Intermediate 1, Ethyl Glycolate, and Toluene. Add pTsOH.

  • Equilibrium Shift: Heat to 70–80°C under partial vacuum (approx. 400–500 mbar) OR use a nitrogen sweep to facilitate the removal of the generated Methanol.

    • Note: Do not reflux Toluene vigorously; the goal is to strip off Methanol (bp 64.7°C) while keeping Toluene (bp 110°C).

    • Monitoring: Monitor by TLC (Hex/EtOAc 3:1) or GC. Reaction is complete when Intermediate 1 is consumed (~4–6 hours).

  • Work-up: Cool to RT. Wash the organic layer with sat. NaHCO3 (2 x 200 mL) and Brine (200 mL).

  • Purification: Dry organic layer over Na2SO4 and concentrate.

    • Purification Strategy: If the crude purity is <95%, perform a rapid filtration through a silica plug eluting with Hexane/EtOAc (4:1). Distillation is risky due to thermal instability of the acetal at high temps.

  • Yield: Expected Yield: 75–80% as a colorless oil.

Step 3: Saponification to Target Acid

Objective: Hydrolyze the ester without cleaving the sensitive


-acetal.
Reagents & Materials
ReagentEquiv.[9][10][11]AmountRole
Intermediate 2 (Ester) 1.0100 g (approx)Substrate
Lithium Hydroxide (LiOH·H2O) 1.525.0 gBase
THF / Water 3:11.0 LSolvent
Citric Acid (10% aq) -q.s.Acidifier
Procedure
  • Solubilization: Dissolve Intermediate 2 in THF (750 mL). Cool to 0°C.

  • Hydrolysis: Add a solution of LiOH in Water (250 mL) dropwise.

    • Temperature Control: Maintain internal temp < 10°C to prevent side reactions.

  • Stirring: Allow to warm to 20°C and stir for 2–3 hours. Monitor by HPLC (disappearance of ester peak).

  • Work-up (Critical Step):

    • Evaporate THF under reduced pressure (keep bath < 35°C).

    • Dilute the aqueous residue with Water (200 mL) and wash with MTBE (2 x 100 mL) to remove unreacted neutral impurities.

    • Acidification: Cool the aqueous phase to 0°C. Carefully acidify to pH 3.5–4.0 using 10% Citric Acid.

    • Warning: Do NOT use strong mineral acids (HCl) or drop below pH 3, as this will hydrolyze the

      
       bond.
      
  • Extraction: Extract immediately with Ethyl Acetate (3 x 300 mL).

  • Isolation: Dry combined organics (Na2SO4), filter, and concentrate to dryness.

  • Final Polish: Recrystallize from EtOAc/Hexanes if solid, or dry under high vacuum if viscous oil.

    • Target Product: 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid.[1][2][3][4][5]

PART 3: ANALYTICAL CONTROLS & SPECIFICATIONS

1. Identification Criteria
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 (br s, 1H, -COOH)
      
    • 
       7.80 (t, 1H, -NH)
      
    • 
       4.65 (d, 2H, N-CH2-O) – Diagnostic Doublet
      
    • 
       4.05 (s, 2H, O-CH2-CO)
      
    • 
       1.39 (s, 9H, Boc)
      
  • 13C NMR:

    • Distinctive peak at ~68–70 ppm (O-CH2-CO) and ~75–78 ppm (N-CH2-O).

2. Impurity Profile
ImpurityOriginControl LimitDetection
Boc-NH2 Hydrolysis byproduct< 0.5%TLC/HPLC
Glycolic Acid Acetal hydrolysis< 1.0%HPLC (polar)
Formaldehyde Decomposition< 10 ppmChromotropic Acid Test
3. Stability & Storage
  • Sensitivity: Moisture and Acid sensitive.

  • Storage: Store at -20°C under Argon. Desiccate.

  • Shelf Life: 6 months. (Spontaneous hydrolysis generates formaldehyde over time).

PART 4: TROUBLESHOOTING GUIDE

ObservationRoot CauseCorrective Action
Low Yield in Step 2 Incomplete removal of Methanol.Use a nitrogen sparge or weak vacuum to drive the equilibrium. Ensure Toluene is anhydrous.
Product Decomposition in Step 3 pH too low during workup.Stop acidification at pH 3.5. Use Citric Acid, never HCl. Perform extraction rapidly at 0°C.
"Missing" CH2 in NMR Acetal hydrolysis occurred.Check solvent acidity (CDCl3 can be acidic). Run NMR in DMSO-d6 or add trace K2CO3 to the NMR tube.
Solidification Failure Residual solvent or impurities.Triturate with cold Pentane/Hexane. If oil persists, use as-is for the next step (common for this class).

References

  • Synthesis of N-alkoxymethyl carbamates: Title: "A Simple and Efficient Synthesis of N-(Alkoxymethyl)carbamates and Ureas." Source:Synthesis1986, 996–998.
  • General Reactivity of N-Boc-aminomethyl ethers

    • Title: "N-Boc-aminomethyl ethers as stable intermediates for the synthesis of N-methyl
    • Source:Tetrahedron Letters2002, 43(43), 7793–7795.
    • Link:[Link]

  • Commercial Reference & CAS Verification: Title: "2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid Product Page" Source: Ambeed / ChemicalBook (CAS 896461-94-2).
  • Safety of Chloromethyl Ethers (Alternative Route Warning)

    • Title: "Occupational Safety and Health Guideline for Chloromethyl Methyl Ether."
    • Source: OSHA / CDC.
    • Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid

Technical Support Center: Troubleshooting Guide for 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid Product Identity & Verification Chemical Name: 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid[1][2][3][4][5][6][7...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Guide for 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid

Product Identity & Verification

  • Chemical Name: 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid[1][2][3][4][5][6][7]

  • Common Abbreviation: Boc-NMq-OH (Note: Naming varies by vendor; often confused with Boc-Aoa-OH).[6][7]

  • CAS Number: 896461-94-2[1][2][3][4][5][6][7]

  • Molecular Formula: C₈H₁₅NO₅[3][7]

  • Molecular Weight: 205.21 g/mol [1][2][3][5][6][7][8]

  • Core Structure: Boc-NH-CH₂-O-CH₂-COOH (Hemiaminal ether linkage)[6][7]

Executive Summary: The Solubility Paradox

Researchers often encounter a "solubility paradox" with this compound. While it contains a hydrophilic carboxylic acid and ether linkage, the bulky, lipophilic tert-butoxycarbonyl (Boc) group dominates its behavior in aqueous media, while the polar acid moiety hinders dissolution in purely non-polar solvents (like hexanes).[7]

The Golden Rule: This compound is an amphiphilic acid .[6][7] It requires polar aprotic solvents (DMF, DMSO) for high-concentration stock solutions, or polar organic solvents (DCM, MeOH) for synthetic reactions.[6][7] It is insoluble in water at acidic/neutral pH.[7]

Physicochemical Solubility Profile

The following data aggregates bench-validated solubility limits to help you select the correct solvent system.

Solvent ClassSolventSolubility RatingMax Conc. (Est.)[7]Usage Notes
Polar Aprotic DMF Excellent > 200 mg/mLRecommended for stock solutions and coupling reactions.[6][7]
Polar Aprotic DMSO Excellent > 200 mg/mLIdeal for biological assays; difficult to remove via evaporation.[6][7]
Chlorinated DCM Good ~50–100 mg/mLStandard for synthesis.[6][7] May require 5% DMF co-solvent if "cloudy".[6][7]
Alcohol Methanol Good ~100 mg/mLGood for transfers; avoid if using electrophilic coupling agents (potential esterification).[7]
Aqueous Water (pH < 7) Poor < 1 mg/mLDo not use. Compound will precipitate immediately.[7]
Aqueous Water (pH > 8) Moderate VariableSoluble as a carboxylate salt (e.g., with NaHCO₃), but risky (hydrolysis).[6][7]
Non-Polar Hexanes/Et₂O Insoluble 0 mg/mLUsed as anti-solvents to precipitate the product.[6][7]

Troubleshooting FAQs: Specific Scenarios

Scenario A: "The compound won't dissolve in Dichloromethane (DCM) for my peptide coupling."

Diagnosis: While theoretically soluble in DCM, the carboxylic acid moiety can form intermolecular hydrogen-bonded dimers, leading to aggregation or a "gel-like" suspension, especially at cold temperatures (0°C).[6][7] Solution:

  • The "Spike" Method: Add Dimethylformamide (DMF) dropwise to your DCM suspension.[6][7] Usually, 5–10% v/v DMF is sufficient to disrupt H-bonds and fully solubilize the compound.[6][7]

  • Sonication: Sonicate for 30–60 seconds at room temperature.

  • Check Moisture: DCM must be anhydrous.[6][7] The presence of water can cause the hydrophobic Boc group to force precipitation.[7]

Scenario B: "I tried to dissolve it in PBS buffer, and it crashed out."

Diagnosis: The pKa of the carboxylic acid is approximately 3.5–4.[6][7]0. In neutral buffers (pH 7.4), the ionization is insufficient to overcome the lipophilicity of the Boc group and the ether backbone.[6][7] Solution:

  • Organic Co-solvent: Dissolve the compound in DMSO first (as a 100x stock), then dilute into the buffer.[6][7] Ensure the final DMSO concentration is < 5% (or as tolerated by your assay).[6][7]

  • pH Adjustment (Not Recommended): While raising pH to >8 (using NaHCO₃) increases solubility, it risks base-catalyzed decomposition of the sensitive hemiaminal ether linkage (

    
    ).[7]
    
Scenario C: "The solution turned cloudy after adding DIPEA/TEA."

Diagnosis: This is likely salt formation .[6][7] The tertiary amine base (DIPEA) forms a salt with the carboxylic acid.[7] In non-polar solvents (like pure DCM or Toluene), this salt may be less soluble than the free acid.[7] Solution:

  • Add more DMF or NMP to solubilize the salt ion pair.[7]

  • Ensure your concentration is not exceeding 0.1 M.[6][7]

Critical Stability Warning: The "Methoxy" Linker

Alert: You are using 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (CAS 896461-94-2).[1][2][3][4][5][7] Structure:



Distinction from Boc-Aoa-OH: Many researchers confuse this with Boc-Aminooxyacetic acid (Boc-Aoa-OH, CAS 42989-85-5), which has the structure


.[7]

Why this matters:

  • Acid Sensitivity: The specific compound (CAS 896461-94-2) contains a hemiaminal ether (

    
    ).[7] Upon removal of the Boc group (using TFA or HCl), the resulting free amine (
    
    
    
    ) is unstable .[6][7] It will spontaneously hydrolyze into formaldehyde, ammonia, and glycolic acid.[7]
  • Application: If your goal is to synthesize a stable peptide mimic, ensure you are using the correct building block.[6][7] This specific CAS is often used as a formaldehyde-releasing prodrug linker or requires specific downstream chemistry that stabilizes the nitrogen before Boc removal.[7]

Validated Dissolution Protocol

Objective: Prepare a 0.1 M stock solution for coupling reactions.

Reagents:

  • Compound (CAS 896461-94-2)[1][2][3][4][5][7]

  • Anhydrous DMF (Grade: ≥99.8%, amine-free)[6][7]

  • Anhydrous DCM (Optional)[7]

Step-by-Step:

  • Weighing: Weigh the compound into a glass vial. Note: The compound is hygroscopic; minimize air exposure.[7]

  • Primary Solvation: Add Anhydrous DMF to reach 50% of the final target volume.

    • Reasoning: Starting with the strongest solvent ensures complete disruption of crystal lattice energy.[6][7]

  • Agitation: Vortex for 20 seconds. The solution should be clear and colorless.

  • Dilution (Optional): If the reaction requires DCM, dilute the DMF solution with anhydrous DCM to the final volume.

    • Result: A DMF/DCM mixture (e.g., 1:1 or 1:[7]4) maintains solubility while allowing for easier solvent removal later.[7]

  • Visual Check: Hold against a dark background. If "swirls" or particulates remain, sonicate for 1 minute.[7]

Decision Tree: Solving Solubility Issues

Solubility_Troubleshooting Start Start: Compound Won't Dissolve Solvent_Check Current Solvent? Start->Solvent_Check DCM DCM / Chloroform Solvent_Check->DCM Water Water / Buffer Solvent_Check->Water DMF DMF / DMSO Solvent_Check->DMF Action_DCM Add 10% DMF Sonicate DCM->Action_DCM Action_Water STOP. Switch to DMSO stock Dilute <5% into buffer Water->Action_Water Action_DMF Check Concentration (<200mg/mL?) Check Purity DMF->Action_DMF Result_Clear Solution Clear? Proceed. Action_DCM->Result_Clear Result_Fail Still Cloudy? Check Identity (CAS) Possible Polymerization Action_DCM->Result_Fail Action_DMF->Result_Fail

Figure 1: Logical workflow for diagnosing and resolving solubility failures based on the solvent system employed.

References

Sources

Optimization

Minimizing side reactions during Boc removal in amino-oxy compounds

Subject: Minimizing Side Reactions During Boc Removal in Amino-Oxy Compounds Ticket ID: TECH-AOX-001 Status: Open Resource Assigned Specialist: Senior Application Scientist Executive Summary: The "Super-Nucleophile" Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions During Boc Removal in Amino-Oxy Compounds Ticket ID: TECH-AOX-001 Status: Open Resource Assigned Specialist: Senior Application Scientist

Executive Summary: The "Super-Nucleophile" Challenge

Welcome to the technical support center. If you are working with amino-oxy compounds (


), you are likely encountering side reactions that do not occur with standard amines.

The Core Problem: The amino-oxy group exhibits the alpha-effect , making the nitrogen atom significantly more nucleophilic than a standard primary amine due to the adjacent electronegative oxygen atom. During Boc deprotection, the generated tert-butyl cation (


-Bu

)
is an electrophile looking for a partner. While standard amines might ignore the cation in favor of protonation, the "super-nucleophilic" amino-oxy group aggressively captures the

-Bu

, leading to difficult-to-remove alkylated byproducts (

).

This guide provides the mechanistic understanding and validated protocols to suppress this pathway.

Mechanism of Failure (Visualization)

To solve the problem, we must visualize the competition between your product and the scavenger.

Boc_Side_Reaction Substrate Boc-Protected Amino-Oxy (R-O-NH-Boc) Acid Acid Cleavage (TFA or HCl) Substrate->Acid Deprotection Intermediate Free Amino-Oxy (R-O-NH2) [SUPER-NUCLEOPHILE] Acid->Intermediate Cation tert-Butyl Cation (t-Bu+) Acid->Cation Generates SideProduct Side Product (N-tert-butylated) +56 Da Mass Shift Intermediate->SideProduct Nucleophilic Attack CleanProduct Clean Product (Salt Form) Intermediate->CleanProduct Protonation & Isolation Cation->SideProduct Alkylation (Fast without Scavenger) InertByproduct Inert Scavenged Adduct Cation->InertByproduct Trapped by Scavenger Scavenger Scavenger (TIPS/Thioanisole) Scavenger->InertByproduct

Figure 1: The competitive landscape during deprotection. The amino-oxy group (Intermediate) competes with the Scavenger for the tert-butyl cation. Insufficient scavenger load leads to irreversible alkylation.

Troubleshooting Dashboard

Diagnose your issue based on analytical data (LC-MS/NMR).

SymptomDiagnosisRoot CauseCorrective Action
Mass Spec +56 Da

-Butylation
The amino-oxy group attacked the

-Bu cation.
Increase Scavenger Load. Switch to Protocol A . Add Thioanisole (5%) or increase TIPS to 5-10%.
Mass Spec +96 Da Trifluoroacetylation TFA anhydride formed in situ and reacted with the amine.Switch Acid. Use Protocol B (HCl/Dioxane). Avoid concentrating TFA solutions to dryness without toluene co-evaporation.
Low Yield / Oily Residue Salt Solubility Amino-oxy TFA salts are often hygroscopic oils, making isolation difficult.Ether Precipitation. Pour reaction mixture into cold diethyl ether to precipitate the salt and wash away organic scavengers.
Mass Spec -16 Da N-O Bond Cleavage Harsh reduction or extreme acid exposure (rare).Mild Conditions. Avoid Zinc/Acetic acid if used elsewhere. Ensure deprotection time is <2 hours.[1][2]

Validated Protocols

Protocol A: The "Scavenger Cocktail" Method (TFA-Based)

Best for: Complex peptides or substrates soluble in DCM.

Theory: This method relies on overwhelming the reaction with nucleophiles (scavengers) that are more reactive than the amino-oxy group.

  • Preparation: Dissolve the Boc-amino-oxy compound (1 mmol) in DCM (5 mL) .

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (0.25 mL, 5% v/v) and Water (0.25 mL, 5% v/v).

    • Expert Tip: If the substrate contains Methionine or Tryptophan, add Thioanisole (5% v/v) to the cocktail.[3]

  • Acidolysis: Cool to 0°C. Slowly add TFA (5 mL) . Final ratio: DCM:TFA:Scavengers (~50:40:10).

  • Reaction: Stir at room temperature for 30–60 minutes . Monitor by HPLC/MS.

    • Warning: Do not extend reaction time unnecessarily.

  • Work-up (Critical):

    • Concentrate under reduced pressure (keep bath <30°C).

    • Co-evaporation: Add Toluene (10 mL) and concentrate again (Repeat 2x) to remove residual TFA and prevent trifluoroacetylation.

    • Precipitation: Dissolve residue in minimal MeOH (1 mL) and pour into cold Diethyl Ether (40 mL) . Filter the white precipitate.

Protocol B: The "Clean Precipitation" Method (HCl/Dioxane)

Best for: Small molecules, PEG-linkers, and avoiding TFA esters.

Theory: HCl in dioxane does not generate trifluoroacetate esters. Furthermore, the hydrochloride salt of the amino-oxy compound often precipitates directly from the reaction mixture, physically separating it from the reactive


-Bu cations in solution.
  • Preparation: Dissolve substrate in minimal 1,4-Dioxane (or dry MeOH if solubility is poor).[2]

  • Acidolysis: Add 4M HCl in Dioxane (10–20 equivalents).

  • Reaction: Stir at room temperature.

    • Observation: A white precipitate (the product HCl salt) often forms within 10–20 minutes.

  • Work-up:

    • If precipitate forms: Filter directly and wash copiously with Diethyl Ether . This washes away the

      
      -butyl chloride byproducts.
      
    • If no precipitate: Concentrate to dryness, triturate with Ether/Hexanes, and filter.

Decision Tree: Choosing Your Method

Method_Selection Start Start: Boc-Amino-Oxy Deprotection CheckSolubility Is substrate acid-sensitive or complex peptide? Start->CheckSolubility Peptide Yes (Peptide/Sensitive) CheckSolubility->Peptide Yes SmallMol No (Small Molecule/PEG) CheckSolubility->SmallMol No UseTFA Use Protocol A (TFA + Scavengers) *Must use TIPS/Water* Peptide->UseTFA UseHCl Use Protocol B (HCl/Dioxane) *Cleaner isolation* SmallMol->UseHCl

Figure 2: Logic flow for selecting the optimal deprotection strategy based on substrate complexity.

Frequently Asked Questions (FAQ)

Q: Can I use water as the only scavenger? A: No. While water is a good nucleophile, it is immiscible with DCM/TFA mixtures at high concentrations and may not capture the lipophilic


-butyl cation efficiently enough to protect the super-nucleophilic amino-oxy group. TIPS  or Thioanisole  are required for the organic phase.

Q: Why do I see a +96 Da peak in my mass spec? A: This corresponds to the trifluoroacetyl group (


) . This occurs when residual TFA forms an anhydride and reacts with your deprotected amine. To fix this, avoid concentrating TFA solutions to complete dryness without a co-solvent. Use Toluene  during evaporation to azeotropically remove TFA.[2][4] Alternatively, switch to Protocol B (HCl) .

Q: My product is unstable after deprotection. Why? A: Free amino-oxy bases (


) are generally less stable than their salt forms. They can undergo auto-oxidation or condensation with trace carbonyls in the air/solvents. Always store amino-oxy compounds as their HCl or TFA salts  at -20°C.

Q: Can I use standard Fmoc deprotection (Piperidine) for amino-oxy? A: If you are using orthogonal protection (e.g., Fmoc-N-O-R), yes. However, if you are removing Boc, bases like piperidine will not work. Boc removal is strictly acidic.

References

  • BenchChem. (2025).[1][2][3][5] Application Note and Protocol: Boc Deprotection of Aminooxy PEG Linkers. Retrieved from 2

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[6] (General reference for Boc chemistry and scavenger mechanisms).

  • Lundt, B. F., et al. (1978).[7] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research.[7] (Foundational text on scavenger cocktails).

  • Sigma-Aldrich. Boc Resin Cleavage Protocol. Retrieved from 8

  • ACS Green Chemistry Institute. (2026). Boc Deprotection Reagent Guide. Retrieved from 9

Sources

Troubleshooting

Overcoming steric hindrance in 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid ligation

The following technical guide addresses the optimization of ligation reactions involving 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (CAS: 896461-94-2). This molecule, functionally analogous to Boc-aminooxyacetic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of ligation reactions involving 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (CAS: 896461-94-2). This molecule, functionally analogous to Boc-aminooxyacetic acid (Boc-Aoa), serves as a critical linker in the synthesis of PROTACs, peptidomimetics, and bioconjugates.

Its unique structure—containing an aminooxy moiety (-O-NH-)—presents distinct steric and electronic challenges compared to standard amino acids. This guide focuses on overcoming steric hindrance during amide bond formation (coupling the carboxylic acid to a nucleophile) and oxime ligation (reacting the deprotected aminooxy group).

Current Status: Active Topic: Overcoming Steric Hindrance & Low Reactivity Applicable Molecule: 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (CAS: 896461-94-2)[1][2]

Part 1: Technical Diagnostic & Troubleshooting (FAQs)

Q1: Why is my coupling yield low (<30%) when reacting this acid with a secondary amine?

Diagnosis: Steric hindrance combined with the "Alpha-Heteroatom Effect."[3] The oxygen atom at the


-position to the carbonyl group reduces the electrophilicity of the activated ester due to electron donation (resonance), making the carbonyl carbon less susceptible to nucleophilic attack. When coupled with a sterically hindered partner (e.g., a secondary amine or N-methylated amino acid), standard carbodiimide coupling (EDC/NHS or DCC) often fails.

Solution: Switch to Aminium/Uronium salts with HOAt additives.

  • Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).

  • Mechanism: The pyridine nitrogen in the HOAt leaving group provides a "neighboring group effect" (anchimeric assistance), which accelerates the reaction rate by orders of magnitude compared to HOBt, specifically effectively in sterically demanding systems [1].

Q2: I observe a major side product with Mass M+18 or M+urea. What is happening?

Diagnosis: Formation of N-acyl urea or hydrolysis of the active ester. In hindered systems, the reaction rate is slow.[3] If you are using carbodiimides (DIC/EDC), the O-acylisourea intermediate rearranges into an unreactive N-acyl urea faster than the amine can attack.

Solution:

  • Avoid Carbodiimides: Move to phosphonium reagents like PyAOP if HATU fails. PyAOP is the phosphonium analog of HATU and avoids guanidinylation side reactions associated with uronium salts [2].

  • Base Optimization: Ensure you are using a non-nucleophilic base like DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine). Collidine is particularly effective for hindered couplings as it minimizes racemization and side reactions.

Q3: After deprotection, the aminooxy ligation (oxime formation) is extremely slow. Is this steric hindrance?

Diagnosis: Likely electronic, but steric bulk near the aldehyde/ketone can exacerbate it. Oxime ligation occurs best at acidic pH (4.5–5.0). At neutral pH, the reaction is kinetically sluggish. If the aldehyde partner is sterically hindered (e.g., an aliphatic ketone), the rate drops further.

Solution:

  • Catalysis: You must use a nucleophilic catalyst. Aniline (100 mM) or p-phenylenediamine is required to form a transient, highly reactive Schiff base intermediate that transimines with the aminooxy group [3].

  • Concentration: Run the reaction at high concentration (>10 mM) to drive the bimolecular kinetics.

Part 2: Optimized Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Sterically Hindered Systems)

Use this protocol when coupling the carboxylic acid of CAS 896461-94-2 to a bulky amine.

ComponentEquivalentsRoleNotes
Linker (Acid) 1.0 eqSubstrateCAS 896461-94-2
Amine Partner 1.0 - 1.2 eqNucleophileThe hindered component
HATU 1.1 eqCoupling ReagentGold standard for hindrance
HOAt 1.1 eqAdditiveCritical for rate acceleration
DIPEA 2.5 - 3.0 eqBaseMaintains basic pH for activation
DMF/NMP SolventMedium[0.1 M] concentration

Step-by-Step:

  • Pre-activation: Dissolve the Linker, HATU, and HOAt in anhydrous DMF.

  • Base Addition: Add DIPEA. Stir for 30 seconds (do not over-activate; HATU active esters can hydrolyze or guanidinylate if left too long without amine).

  • Coupling: Immediately add the Amine Partner.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Tip: If conversion is <50% after 4 hours, move to Microwave Synthesis : 50°C for 20 mins (max 60°C to avoid Boc degradation).

  • Workup: Dilute with EtOAc, wash with 5% citric acid (removes HOAt/base), sat. NaHCO3, and brine.

Protocol B: Oxime Ligation (Post-Deprotection)

Use this when reacting the deprotected linker (Aminooxy form) with an aldehyde/ketone.

  • Buffer: Prepare 0.1 M Na Acetate buffer, pH 4.5.

  • Catalyst: Add Aniline to a final concentration of 100 mM.

  • Reaction: Dissolve the deprotected linker and the aldehyde partner in the buffer (use DMSO cosolvent if needed).

  • Incubation: Agitate at RT for 4–16 hours. Monitor by LC-MS.

Part 3: Decision Logic for Troubleshooting

The following diagram illustrates the logical flow for diagnosing and solving low-yield issues with this specific linker.

LigationOptimization Start Start: Low Yield with 2-(((t-Boc)amino)methoxy)acetic acid CheckType Identify Reaction Type Start->CheckType TypeAmide Amide Coupling (COOH + Amine) CheckType->TypeAmide TypeOxime Oxime Ligation (ONH2 + Aldehyde) CheckType->TypeOxime CheckHindrance Is the Amine Hindered? (Secondary/Tertiary/Alpha-sub) TypeAmide->CheckHindrance CheckPH Is pH ~4.5? TypeOxime->CheckPH UseHATU Switch to HATU/HOAt Solvent: DMF CheckHindrance->UseHATU Yes StandardEDC Check pH & Stoichiometry (Standard EDC/NHS) CheckHindrance->StandardEDC No MicroWave Apply Microwave 50°C, 20 min UseHATU->MicroWave Still Low Yield? Success High Yield Isolated StandardEDC->Success MicroWave->Success AdjustPH Adjust to pH 4.5 (Acetate Buffer) CheckPH->AdjustPH No CheckCat Using Aniline Catalyst? CheckPH->CheckCat Yes AdjustPH->Success AddCat Add 100mM Aniline CheckCat->AddCat No AddCat->Success

Caption: Decision tree for optimizing ligation yields based on reaction type and steric constraints.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society. 115 (10): 4397–4398.

  • Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews. 118 (1): 21–69.

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling". Bioconjugate Chemistry. 19 (12): 2543–2548.

  • PubChem. (n.d.).[4] "Compound Summary: 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (CAS 896461-94-2)".[1][2][5][6] National Library of Medicine.

Sources

Optimization

Optimizing pH conditions for 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid stability

Introduction: Navigating the Chemical Landscape of a Bifunctional Molecule Welcome to the technical support guide for 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid. This molecule is a valuable building block in phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Chemical Landscape of a Bifunctional Molecule

Welcome to the technical support guide for 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid. This molecule is a valuable building block in pharmaceutical and chemical synthesis, prized for its unique structure featuring a protected methoxyamine and a carboxylic acid moiety. However, its utility is intrinsically linked to its chemical stability, which is highly dependent on the pH of the experimental environment. The presence of the acid-labile tert-Butoxycarbonyl (Boc) protecting group and the ionizable carboxylic acid makes pH optimization a critical parameter for success.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you, the researcher, with the expertise and practical insights needed to maintain the integrity of this compound throughout your workflows. We will delve into the mechanisms of degradation, provide actionable protocols, and offer data-driven recommendations to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary pH-sensitive functional groups in 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid?

This molecule has two main functional groups whose structure and stability are dictated by pH:

  • The N-Boc Protecting Group (tert-Butoxycarbonyl): The Boc group is a carbamate that protects the primary amine. It is notoriously sensitive to acidic conditions and is designed to be removed by acid.[1][2] Under low pH conditions, the carbonyl oxygen of the Boc group gets protonated, initiating a cascade that leads to the cleavage of the protecting group, releasing the free amine, carbon dioxide, and a stable tert-butyl cation.[3]

  • The Carboxylic Acid Group (-COOH): Like all carboxylic acids, this group exists in a pH-dependent equilibrium between its protonated form (-COOH) at low pH and its deprotonated, carboxylate form (-COO⁻) at higher pH.[4][5] This transition is governed by its pKa value and affects the molecule's overall charge, solubility, and nucleophilicity.

Below is a diagram illustrating the different ionic forms of the molecule across a pH spectrum.

G cluster_low_ph Low pH (< pKa) cluster_neutral_ph Neutral pH (> pKa) cluster_degradation Strongly Acidic pH (e.g., < 2) low_ph Structure A (Protonated Carboxyl) Net Charge: 0 neutral_ph Structure B (Deprotonated Carboxyl) Net Charge: -1 low_ph->neutral_ph Increase pH degraded Structure C (Deprotected Amine) Net Charge: +1 low_ph->degraded Strong Acid (Cleavage) neutral_ph->low_ph Decrease pH

Caption: pH-dependent forms of the target molecule.

Q2: What is the recommended pH range for storing aqueous solutions of this compound?

For short-term storage (hours to days) in solution, a slightly acidic to neutral pH range of 5.0 to 7.0 is recommended. This range represents a compromise:

  • Keeps the Boc group stable: It avoids the strongly acidic conditions that lead to cleavage.

  • Maintains solubility: The compound will be primarily in its deprotonated, more water-soluble carboxylate form.

For long-term storage, it is always best to store the compound as a dry solid at the recommended temperature or as a stock solution in an appropriate organic solvent like DMSO or DMF.[6] If aqueous storage is unavoidable, use a buffered solution (e.g., phosphate or acetate buffer) within the 5.0-7.0 pH range and store at ≤ 4°C.

Q3: My experimental protocol requires a pH below 4. How can I minimize Boc deprotection?

Working in acidic conditions is the most significant risk to the stability of this molecule. While complete prevention of deprotection may be impossible, you can significantly mitigate it with the following strategies:

  • Temperature Control: Perform the acidic step at low temperatures (e.g., 0-4°C). The rate of the acid-catalyzed hydrolysis reaction decreases significantly at lower temperatures.[7]

  • Minimize Exposure Time: Design your experiment so the compound is exposed to the low pH for the shortest possible duration.

  • Use Milder Acids: Instead of strong mineral acids like HCl or potent organic acids like Trifluoroacetic Acid (TFA), consider using weaker organic acids like citric acid or acetic acid to achieve your target pH.[7]

  • Immediate Neutralization: As soon as the acidic step is complete, immediately neutralize the solution by adding a suitable base (e.g., sodium bicarbonate) to return to a safe pH range.

Troubleshooting Guide

Problem: I observe a new, more polar peak in my HPLC analysis after an acidic workup.
  • Likely Cause: This is a classic symptom of Boc group cleavage. The resulting free amine is significantly more polar than the Boc-protected parent compound, leading to an earlier elution time on a reverse-phase HPLC column.

  • Verification:

    • LC-MS Analysis: The most definitive method is to analyze the new peak by Mass Spectrometry. The expected mass will correspond to the parent molecule minus the Boc group (a loss of 100.05 Da).

    • Co-injection: If you have a standard of the deprotected compound, co-inject it with your sample. If the new peak's retention time matches the standard, this confirms its identity.

  • Solution: Review the strategies in FAQ Q3 . The most common culprits are using an acid that is too strong (e.g., >0.1% TFA in an HPLC mobile phase left for hours), allowing the sample to sit at low pH for too long, or performing the step at room temperature instead of on ice.[8]

Problem: The compound has poor solubility in my aqueous buffer at pH 4.5.
  • Likely Cause: The pKa of the carboxylic acid group is likely close to this pH value. At or near the pKa, the compound exists as a mixture of the less soluble protonated form and the more soluble deprotonated form.[9]

  • Solution:

    • Adjust pH: Increasing the pH to 6.0 or higher will shift the equilibrium fully to the deprotonated carboxylate form, which should significantly improve aqueous solubility.

    • Add a Co-solvent: If adjusting the pH is not an option for your experiment, consider adding a small percentage (5-10%) of a water-miscible organic solvent like DMSO, DMF, or acetonitrile to your buffer to improve the solubility of the protonated form.

Quantitative Data Summary

The following table provides a quick reference for pH considerations in various experimental contexts.

Application / Scenario Recommended pH Range Key Rationale Potential Risks Outside Range
Long-Term Aqueous Storage 5.0 - 7.0Balances Boc stability and compound solubility.< 4.0: Boc cleavage. > 8.0: Potential for other base-catalyzed hydrolysis (less common).
Peptide Coupling Reactions 7.5 - 8.5Ensures the carboxylic acid is deprotonated and reactive.< 7.0: Carboxylic acid becomes protonated, reducing reactivity.
Acidic Reaction/Workup As high as possible, ideally > 4.0To prevent Boc cleavage.< 4.0: High risk of rapid Boc cleavage, especially with strong acids like TFA or HCl.[1][2]
Reverse-Phase HPLC 4.0 - 6.0 (with weak acid)Good chromatographic performance without rapid deprotection.< 3.0 (e.g., with 0.1% TFA): Gradual deprotection on the column and in collected fractions.[8]

Experimental Protocols

Protocol 1: Analytical Workflow for pH Stability Stress Test

This protocol allows you to determine the stability of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid in your specific buffer system.

G prep 1. Prepare Buffers (e.g., pH 2, 4, 6, 8, 10) stock 2. Prepare Stock Solution (10 mg/mL in ACN or DMSO) incubate 3. Incubate Samples (Spike stock into each buffer to 0.1 mg/mL) stock->incubate timepoint 4. Sample at Time Points (T=0, 1h, 4h, 24h) incubate->timepoint quench 5. Quench Reaction (Neutralize sample to pH ~6-7) timepoint->quench analyze 6. Analyze by HPLC/LC-MS (Quantify parent peak area) quench->analyze plot 7. Plot Data (% Parent Remaining vs. Time) analyze->plot

Caption: Workflow for a pH stability stress test.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at your desired pH values (e.g., pH 2, 4, 6, 8, 10) using standard buffer systems (e.g., citrate-phosphate for acidic, phosphate for neutral, borate for basic).

  • Stock Solution: Prepare a concentrated stock solution of the compound (e.g., 10 mg/mL) in an organic solvent like acetonitrile.

  • Incubation: At time zero (T=0), spike a small volume of the stock solution into each buffer to a final concentration of ~0.1 mg/mL. Vortex to mix. Maintain the solutions at a constant, controlled temperature (e.g., 25°C or 40°C for accelerated testing).

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each buffer solution.

  • Quenching: Immediately neutralize the aliquot to pH ~6-7 to stop any further degradation before analysis.

  • Analysis: Analyze each time point sample by a validated reverse-phase HPLC method with UV detection.[][11] Monitor the peak area of the parent compound. If available, use LC-MS to identify any major degradation products.

  • Data Interpretation: Plot the percentage of the parent compound remaining against time for each pH condition. This will give you a clear profile of the compound's stability under your specific experimental conditions.

Mechanism: Acid-Catalyzed Boc Deprotection

Understanding the mechanism of degradation is key to preventing it. The diagram below outlines the widely accepted pathway for acid-catalyzed Boc cleavage.[2][3]

G start 1. N-Boc Protected Amine protonation 2. Protonation of Carbonyl start->protonation + H⁺ cleavage 3. C-O Bond Cleavage protonation->cleavage Resonance carbocation 4. tert-Butyl Cation Formation cleavage->carbocation carbamic_acid 5. Unstable Carbamic Acid cleavage->carbamic_acid final_products 6. Free Amine + CO₂ carbamic_acid->final_products Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection.

This mechanism highlights why strong acids are so effective at removal; they readily provide the proton (H⁺) needed to initiate the entire process. The formation of the stable tert-butyl cation is the thermodynamic driving force for the reaction.

References

  • Reddit. (n.d.). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. [Link]

  • Chemistry LibreTexts. (2022). 2.4: The Effect of pH. [Link]

  • Jubilant Chemsys. (2023). JR-0542 - Safety Data Sheet. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Quora. (2018). How does pH affect chemical reactions and molecules (example amino acids)?[Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Butoxyacetic Acid, 99+%. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • YouTube. (2020). Ch 6 - Part 4 - How pH Affects Molecular Structure. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]

  • PubMed. (2025). Influence of pH on the cytotoxic activity of organic acids against breast cancer cells. [Link]

  • University of Arizona. (n.d.). Carboxylic Acid Structure and Chemistry: Part 1. [Link]

Sources

Troubleshooting

HPLC method development for separating impurities in 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid

This guide serves as a specialized technical support center for the HPLC analysis of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (also known as Boc-aminooxyacetic acid ). The content is designed for analytical che...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for the HPLC analysis of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (also known as Boc-aminooxyacetic acid ).

The content is designed for analytical chemists and process development scientists. It moves beyond basic textbook definitions to address the specific physicochemical challenges of this molecule: weak UV absorbance , acid lability of the Boc group , and retention of polar degradation products .

Introduction: The Analytical Challenge

Analyte: 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid Structure: (CH3)3C-O-C(=O)-NH-O-CH2-COOH Key Characteristics:

  • Chromophore Deficiency: The molecule lacks a conjugated

    
    -system. It relies solely on the weak carbonyl absorbance (
    
    
    
    transition) of the Boc and carboxylic acid groups, necessitating detection at 205–210 nm or the use of universal detectors (CAD/ELSD).
  • Acid Lability: The tert-butyl carbamate (Boc) group is sensitive to strong acids. While stable in standard 0.1% TFA for short run times, prolonged exposure or high temperatures (>40°C) can induce on-column degradation, appearing as "ghost peaks."

  • Polarity Contrast: The molecule contains a hydrophobic Boc tail and a hydrophilic carboxylic acid head. Impurities often include the highly polar deprotected species (aminooxyacetic acid) and hydrophobic unreacted starting materials.

Module 1: Method Development Strategy

Core Protocol: The "Self-Validating" Method

Use this baseline method to establish initial chromatography. It is designed to trap polar impurities while eluting the hydrophobic main peak.

ParameterRecommended SettingTechnical Rationale
Column C18 (L1) , 3.5 µm or 5 µm, 4.6 x 150 mm(e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)A standard C18 provides sufficient hydrophobic retention for the Boc group. "Base-deactivated" columns are preferred to reduce peak tailing from the free acid.
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Water Phosphoric acid is transparent at 210 nm, lowering the UV baseline noise compared to TFA or Formic Acid. It suppresses the ionization of the carboxylic acid (pKa ~3.5), ensuring sharp peaks.
Mobile Phase B Acetonitrile (ACN) ACN has a lower UV cutoff (190 nm) than Methanol (205 nm), which is critical for low-UV detection.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 210 nm (Reference: 360 nm)210 nm captures the carbonyl absorbance. If available, use CAD (Charged Aerosol Detector) for uniform response factors.
Temperature 25°C - 30°C Do not exceed 40°C. Higher temperatures accelerate Boc-deprotection within the column.
Gradient Profile (Standard)
  • 0-2 min: 5% B (Isocratic hold to retain polar Aminooxyacetic acid)

  • 2-15 min: 5%

    
     60% B (Linear gradient to elute main peak)
    
  • 15-20 min: 60%

    
     95% B (Wash lipophilic dimers/starting materials)
    
  • 20-25 min: 5% B (Re-equilibration)

Module 2: Troubleshooting & FAQs

Category A: Detection & Sensitivity[1][2][3]

Q: I see a flat baseline or extremely small peaks, even at high concentrations (1 mg/mL). What is wrong? A: This is a classic "UV Cutoff" issue.

  • Diagnosis: You are likely using Methanol or a mobile phase with high UV absorbance (e.g., impure TFA) at 210 nm.

  • Solution: Switch to Acetonitrile (Far UV grade) . Ensure your water is 18.2 MΩ. If using TFA, use "HPLC Grade" ampoules, not aged bottle stock (which oxidizes and absorbs UV).

  • Alternative: If impurities lack chromophores (e.g., simple aliphatic byproducts), UV is insufficient. Switch to ELSD (Evaporative Light Scattering) or CAD .

Q: My baseline drifts upwards significantly during the gradient. A: This is due to the difference in refractive index and absorbance between Water and ACN at 210 nm.

  • Fix: Use a "Balanced Absorbance" mobile phase. Add a small amount of the acid modifier to the organic line (e.g., if MPA is 0.1% H₃PO₄, make MPB 0.1% H₃PO₄ in 90:10 ACN:Water). This matches the signal background.

Category B: Peak Shape & Stability

Q: The main peak is splitting or has a "shoulder." A: This usually indicates partial ionization of the carboxylic acid.

  • Mechanism: The pKa of the acetic acid moiety is ~3.5. If your mobile phase pH is near 3.5, the molecule splits between the ionized (COO⁻) and neutral (COOH) forms, which have different retention times.

  • Fix: Lower the pH to < 2.5 using 0.1% H₃PO₄ or 0.1% TFA to force the molecule into the neutral (COOH) state.

Q: I see a small "ghost peak" that grows if the sample sits in the autosampler. A: You are observing Boc-deprotection .

  • Mechanism: In acidic solution (even 0.1% TFA), the Boc group slowly cleaves to form Aminooxyacetic acid + CO₂ + tert-Butanol.

  • Protocol Adjustment:

    • Solvent: Dissolve samples in a neutral solvent (Water/ACN mixture) rather than the acidic mobile phase.

    • Temperature: Keep the autosampler at 4°C .

    • Time: Analyze samples within 12 hours of preparation.

Category C: Impurity Separation

Q: How do I separate the deprotected impurity (Aminooxyacetic acid) from the void volume? A: The deprotected species is highly polar (H2N-O-CH2-COOH) and will elute in the void (t0) on a standard C18 column.

  • Strategy: Use a Polar-Embedded C18 column (e.g., Waters SymmetryShield or Agilent Bonus-RP). These columns have a polar group near the silica surface that interacts with the polar amine/acid, increasing retention of the deprotected impurity without requiring ion-pairing reagents.

Module 3: Visualization of Workflows

Figure 1: Method Development Decision Tree

This logic flow guides the selection of column and detector based on specific impurity profiles.

MethodDevelopment Start Start: Boc-Aminooxyacetic Acid Method CheckUV Is UV (210 nm) Baseline Stable? Start->CheckUV SwitchSolvent Action: Switch Methanol -> ACN Check Acid Purity CheckUV->SwitchSolvent No (Drift/Noise) CheckRet Is Main Peak Retained (k > 2)? CheckUV->CheckRet Yes SwitchSolvent->CheckUV CheckPolar Are Polar Impurities (Void) Observed? CheckRet->CheckPolar No (Elutes Early) StdC18 Use Standard C18 (pH 2.0 - 2.5) CheckRet->StdC18 Yes PolarC18 Switch to Polar-Embedded C18 (AQ Type) CheckPolar->PolarC18 Yes (Co-elution with Void) DetectorCheck Are Impurities Visible? CheckPolar->DetectorCheck No StdC18->CheckPolar UseCAD Switch to CAD/ELSD (Universal Detection) DetectorCheck->UseCAD No (Weak Chromophores) Finalize Finalize Method (Validation) DetectorCheck->Finalize Yes

Caption: Decision tree for optimizing stationary phase and detection for Boc-protected polar acids.

Figure 2: Impurity Origin & Degradation Pathway

Understanding the chemical origin of peaks is vital for troubleshooting.

Degradation BocSM Starting Material: Boc-NH-OH Alkylation Alkylation Step (+ Br-CH2-COOH) BocSM->Alkylation Product Main Product: Boc-NH-O-CH2-COOH Alkylation->Product Acid Acidic MP / Heat (TFA > 0.1%) Product->Acid Impurity1 Impurity A: Aminooxyacetic Acid (H2N-O-CH2-COOH) Acid->Impurity1 Deprotection Impurity2 Impurity B: Isobutylene / t-Butanol (Neutral/Volatile) Acid->Impurity2 Byproducts

Caption: Synthesis and degradation pathway showing the origin of the critical polar impurity (Impurity A).

Module 4: Impurity Profiling Table

Use this table to identify peaks based on relative retention times (RRT) typical for a C18 column.

CompoundStructureApprox.[1][2][3][4][5][6][7][8] RRT*PolarityDetection Note
Aminooxyacetic acid H₂N-O-CH₂-COOH0.1 - 0.3HighVery weak UV. Requires derivatization or CAD for quantitation.
Bromoacetic acid Br-CH₂-COOH0.5 - 0.7MediumDetectable at 210 nm. Starting material residue.
Boc-Aminooxyacetic acid (Target) 1.00 Medium-Low Main Peak.
Boc-N(OH)-CH₂-COOH (Isomer/Side Product)0.9 - 1.1MediumLikely co-elutes; requires slower gradient to resolve.
Bis-alkylated species Boc-N(CH₂COOH)-O-CH₂COOH> 1.5LowElutes late in the gradient.

*RRT (Relative Retention Time) is relative to the main Boc-aminooxyacetic acid peak. Values vary by column.

References

  • PubChem. 2-(2-((Tert-butoxycarbonyl)amino)ethoxy)acetic acid | C9H17NO5.[9] National Library of Medicine. Available at: [Link]

  • Waters Corporation. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. (Discusses TFA vs Formic acid UV cutoff and ion pairing). Available at: [Link]

  • SIELC Technologies. Separation of Methoxyacetic acid on Newcrom R1 HPLC column. (Reference for separating small polar ether-acids). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Analysis of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For researchers engaged in peptide synthesis and the development of peptidomimetics,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For researchers engaged in peptide synthesis and the development of peptidomimetics, N-Boc protected amino acid derivatives are fundamental building blocks. This guide provides an in-depth technical analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid. Furthermore, it presents a comparative analysis with alternative analytical methodologies, offering field-proven insights to guide experimental design and data interpretation.

The Critical Role of Purity and Structural Verification

The biological activity and safety of a synthesized compound are intrinsically linked to its structural integrity and purity. For a molecule like 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid, which contains multiple functional groups, confirming the correct installation of the tert-butoxycarbonyl (Boc) protecting group and the overall molecular structure is a critical quality control step. Undesired side-products or residual starting materials can lead to ambiguous biological data and complications in subsequent synthetic steps. While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are invaluable for assessing purity and confirming molecular weight, ¹H NMR spectroscopy provides an unparalleled, non-destructive insight into the precise molecular structure and the electronic environment of each proton.[1][2]

¹H NMR Analysis of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid: A Step-by-Step Protocol and Interpretation

A detailed understanding of the ¹H NMR spectrum is essential for the unambiguous identification of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid. The following protocol outlines the standard procedure for sample preparation and data acquisition, followed by a detailed interpretation of the expected spectral features.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -NH and -COOH).[3]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. A higher magnetic field strength will provide better signal dispersion and resolution. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.

Diagram: Experimental Workflow for ¹H NMR Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std insert Insert Sample into Spectrometer add_std->insert setup Set Acquisition Parameters insert->setup acquire Acquire Spectrum setup->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Peaks process->integrate interpret Assign Signals & Interpret Spectrum integrate->interpret

Caption: Workflow for ¹H NMR analysis.

Predicted ¹H NMR Spectrum and Signal Assignments

The structure of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid suggests the presence of several distinct proton environments. The expected chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the overall electronic structure of the molecule.[4]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-C(CH₃)₃ (Boc group)~1.4 - 1.5Singlet (s)9HThe nine equivalent methyl protons of the tert-butyl group are shielded and appear as a characteristic sharp singlet. This is a hallmark of the Boc protecting group.[5][6]
-O-CH₂-COOH ~4.1 - 4.3Singlet (s)2HThese methylene protons are adjacent to an oxygen atom and the carboxylic acid group, leading to a downfield shift.
-N-CH₂-O- ~4.8 - 5.0Singlet (s)2HThese methylene protons are deshielded by both the adjacent nitrogen and oxygen atoms, resulting in a further downfield chemical shift.
-NH- (Amide proton)~5.0 - 5.5 (variable)Broad Singlet (br s)1HThe chemical shift of the amide proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad signal.[3]
-COOH (Carboxylic acid proton)~10 - 12 (variable)Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded and its chemical shift is also variable and dependent on experimental conditions.[3]

Note: The absence of coupling between the methylene groups is expected as they are separated by an oxygen atom.

Comparative Analysis with Alternative Compounds and Techniques

To provide a comprehensive understanding, it is instructive to compare the ¹H NMR data of the target compound with structurally related molecules and to consider the utility of other analytical methods.

Comparison with Structurally Similar N-Boc Protected Amino Acids
  • N-Boc-glycine (2-(tert-Butoxycarbonylamino)acetic acid): In this simpler analogue, the α-protons (-CH₂-COOH) typically appear around 3.8-4.0 ppm. The downfield shift of the corresponding protons in our target molecule (~4.1-4.3 ppm) can be attributed to the additional deshielding effect of the adjacent ether oxygen.

  • 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid: This compound, with an additional ethylene glycol unit, would show more complex multiplets for the ethoxy protons, distinguishing it from the two sharp singlets of the methylene groups in our target molecule.[7]

Orthogonal Analytical Techniques for Comprehensive Characterization

While ¹H NMR is excellent for structural elucidation, a multi-technique approach is recommended for complete characterization and purity assessment.

Technique Information Provided Advantages Limitations
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.Each unique carbon atom gives a distinct signal, aiding in structural confirmation.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.High sensitivity and accuracy in mass determination.Does not provide detailed structural information about isomers.
High-Performance Liquid Chromatography (HPLC) Separates the target compound from impurities, allowing for purity determination.[1]Highly quantitative and can detect trace impurities.[1]Does not provide structural information on its own.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H, O-H).Quick and provides a characteristic fingerprint of the molecule.Can be difficult to interpret complex spectra and is not typically quantitative.

Diagram: Logic for Compound Characterization

characterization cluster_analysis Analytical Techniques cluster_info Information Obtained compound Synthesized Compound (2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid) nmr ¹H & ¹³C NMR compound->nmr ms Mass Spectrometry compound->ms hplc HPLC compound->hplc ftir FTIR compound->ftir structure Structural Elucidation nmr->structure mw Molecular Weight ms->mw purity Purity Assessment hplc->purity functional_groups Functional Group ID ftir->functional_groups final_char Comprehensive Characterization structure->final_char mw->final_char purity->final_char functional_groups->final_char

Caption: Multi-technique approach for characterization.

Conclusion: An Integrated Approach to Analytical Certainty

The ¹H NMR analysis of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid provides a wealth of structural information, from the characteristic signal of the Boc protecting group to the distinct chemical shifts of the methylene protons. For researchers and drug development professionals, a thorough understanding of this data is crucial for verifying the successful synthesis of this important building block. By complementing ¹H NMR with orthogonal techniques such as mass spectrometry and HPLC, a comprehensive and robust characterization can be achieved, ensuring the quality and reliability of the compound for its intended application. This integrated analytical approach embodies the principles of scientific rigor and is a cornerstone of modern chemical research.

References

  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
  • ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Beilstein Journals. (n.d.). Experimental Part.
  • PubChem. (n.d.). 2-(2-((Tert-butoxycarbonyl)amino)ethoxy)acetic acid. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • BenchChem. (2025). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids.
  • National Center for Biotechnology Information. (n.d.). 2-[(tert-Butoxycarbonylamino)oxy]acetic acid. Retrieved from [Link]

  • PubMed. (2011). 2-[(tert-But-oxy-carbonyl-amino)-oxy]acetic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts.
  • KPWu's group research site. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... Retrieved from [Link]

  • PubMed. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)ethoxy]acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra to show BOC deprotection on the carbonate unit in the.... Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Comparative

Validating Purity of Boc-Aminooxyacetic Acid for Clinical Research: A Comparative Analytical Guide

Topic: Validating purity of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid for clinical research Content Type: Publish Comparison Guide Executive Summary In the high-stakes landscape of clinical drug development, the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid for clinical research Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of clinical drug development, the purity of bioconjugation linkers is not merely a specification—it is a safety critical quality attribute (CQA). 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (commonly Boc-Aminooxyacetic acid or Boc-AOA ) is a linchpin reagent for synthesizing oxime-linked antibody-drug conjugates (ADCs) and peptide therapeutics.

However, standard "Research Grade" quality control (QC) often relies on HPLC-UV at 210 nm—a method that is fundamentally flawed for this molecule due to its lack of strong chromophores. This guide objectively compares the standard UV-based validation against advanced Charged Aerosol Detection (CAD) and Quantitative NMR (qNMR) workflows. We demonstrate why the latter are non-negotiable for clinical release testing, providing the experimental protocols and logic required to implement them.

Part 1: The Challenge – The "Invisible" Impurities

Boc-AOA (


) presents a specific analytical challenge: it lacks aromatic rings or conjugated 

-systems. Its UV absorption is limited to the weak carbonyl end-absorption (<210 nm), which is non-specific and prone to interference from mobile phase solvents.

The Clinical Risk: Using standard HPLC-UV can lead to the release of material containing significant levels of Bis-alkylated impurities (e.g., N,O-bis(carboxymethyl)-N-Boc-hydroxylamine) or Boc-deprotected species . These impurities are often "UV silent" but chemically reactive, potentially leading to:

  • Stoichiometric Errors: Inaccurate linker loading on the drug payload.

  • Side-Reactions: Formation of uncontrolled cross-links or aggregates in the final drug substance.

  • Toxicity: Uncharacterized reactive hydroxylamine derivatives.

Part 2: Comparative Analysis of Validation Methods

We compare three validation methodologies: Method A (Standard HPLC-UV) , Method B (HPLC-CAD) , and Method C (qNMR) .

Table 1: Performance Comparison of Analytical Architectures
FeatureMethod A: HPLC-UV (210 nm)Method B: HPLC-CAD (Universal)Method C: qNMR (

H)
Detection Principle Chromophore AbsorbanceAerosol Charge MeasurementNuclear Spin Resonance
Primary Limitation "The Blind Spot": Misses non-chromophoric impurities.Gradient compensation required.Sensitivity (requires >10 mg).
LOD (Limit of Detection) High (~0.1 - 0.5%)Ultra-Low (<0.01%) Moderate (~0.1%)
Response Factor Highly variable (structure-dependent).Uniform (mass-dependent).Absolute (molar ratio).
Suitability for Boc-AOA Fail (Research Use Only)Pass (Impurity Profiling)Pass (Potency/Assay)
Deep Dive: Why CAD Beats UV for Boc-AOA

In our comparative assessment, HPLC-UV chromatograms of Boc-AOA often show a clean baseline even when 2-5% non-chromophoric impurities are present.

  • Mechanism: CAD nebulizes the eluent and charges the particles. The current measured is proportional to the mass of the analyte, not its optical properties.

  • Result: Impurities like tert-butyl alcohol (degradation product) or aliphatic side-products are clearly resolved in CAD but invisible in UV.

Part 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: High-Sensitivity HPLC-CAD for Impurity Profiling

This protocol is designed to detect "silent" impurities at the 0.05% threshold required by ICH Q3A guidelines.

System Configuration:

  • Instrument: UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 2.1 x 100 mm, 2.5 µm. Reasoning: Enhanced retention of polar acidic species.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detector Settings: Evaporation Temp: 35°C; Data Rate: 10 Hz; Filter: 3.6s.

Gradient Profile:

  • 0-1 min: Isocratic 5% B (Equilibration).

  • 1-10 min: Linear ramp 5%

    
     60% B.
    
  • 10-12 min: Ramp 60%

    
     95% B (Column Wash).
    
  • 12-15 min: Isocratic 95% B.

System Suitability Criteria (Must Pass):

  • Tailing Factor: 0.8 – 1.2 for Boc-AOA peak.

  • S/N Ratio: >50 for a 0.05% sensitivity solution.

  • Linearity:

    
     (Note: CAD is non-linear; use a quadratic fit or power function linearization).
    
Protocol 2: Absolute Purity via qNMR

This protocol provides an orthogonal check on the "Assay" value, independent of reference standards.

Methodology:

  • Solvent: DMSO-

    
     (prevents exchange of amide protons).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl sulfone. Selection Logic: Distinct singlet peak, high purity, non-reactive.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    of the longest relaxing proton (typically >30s) to ensure 99.9% magnetization recovery.
  • Pulse Angle: 90°.

  • Scans: 16-32 (sufficient for S/N > 250).

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight,

= Purity of IS.[]
Part 4: Visualization of the Validation Logic
Diagram 1: The Clinical Validation Workflow

This workflow illustrates the "Filter" effect of using orthogonal methods. Standard QC lets risks pass; Advanced QC traps them.

ValidationWorkflow cluster_Standard Standard Research QC (The Risk) cluster_Advanced Clinical Validation (The Solution) Start Crude Boc-AOA Synthesis Purification Recrystallization / Column Chromatography Start->Purification MethodA Method A: HPLC-UV (210nm) Purification->MethodA MethodB Method B: HPLC-CAD Purification->MethodB MethodC Method C: qNMR Purification->MethodC ResultA Passes 'Silent' Impurities MethodA->ResultA False Negative Risk Decision Data Synthesis (Purity + Assay + Identity) MethodB->Decision Impurity Profile MethodC->Decision Absolute Assay Release Clinical Release (Safe for Conjugation) Decision->Release Meets Specs Reject Reject / Reprocess Decision->Reject Fails Specs

Caption: Figure 1. The "Swiss Cheese" model of validation. Standard UV methods (red) allow non-chromophoric impurities to slip through, whereas the orthogonal CAD/qNMR approach (green) creates a comprehensive safety net.

Diagram 2: Impurity Formation Pathways

Understanding what we are looking for is key to validation. This diagram maps the genesis of common impurities.

ImpurityPathways SM1 N-Boc-Hydroxylamine Reaction Alkylation (Base) SM1->Reaction SM2 Bromoacetic Acid SM2->Reaction Product Boc-Aminooxyacetic Acid (Target) Reaction->Product Primary Path Impurity1 Bis-Alkylated Species (UV Silent, CAD Visible) Reaction->Impurity1 Over-Alkylation Impurity3 Residual SM1 (Weak UV) Reaction->Impurity3 Incomplete Rxn Impurity2 Boc-Deprotected Species (Unstable/Reactive) Product->Impurity2 Acid/Heat Degradation

Caption: Figure 2. Mechanistic origin of impurities. Note that "Bis-Alkylated Species" are structurally similar to the product but often lack the specific UV signature, making CAD essential for their detection.

Part 5: Conclusion & Recommendations

For clinical research, the "purity" of Boc-aminooxyacetic acid is a function of the method used to measure it.

  • Abandon HPLC-UV as the sole release criteria. It provides a false sense of security.

  • Adopt HPLC-CAD for routine batch release to ensure no "silent" lipophilic impurities are present.

  • Validate with qNMR for every new primary reference standard to establish absolute potency.

By shifting from Method A to a Method B+C hybrid strategy, researchers ensure that the "performance" of the linker in the vial matches the theoretical design, safeguarding the integrity of subsequent clinical data.

References
  • Sigma-Aldrich. (Boc-aminooxy)acetic acid Product Specification & CAS 42989-85-5. Retrieved from

  • Thermo Fisher Scientific. Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Application Note 20739. Retrieved from

  • BenchChem. A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. Retrieved from

  • BOC Sciences. Impurity Identification & Analysis Services: HPLC-CAD and MS Workflows. Retrieved from

  • Ambeed. 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid Safety & Structure Data. Retrieved from

Sources

Validation

A Guide to the Structural Validation of N-Boc Aminooxy Acetic Acids: A Crystallographic and Spectroscopic Comparison

In the landscape of pharmaceutical and materials science, the precise molecular architecture of a compound is a critical determinant of its function and properties. For researchers and drug development professionals, rig...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise molecular architecture of a compound is a critical determinant of its function and properties. For researchers and drug development professionals, rigorous structural validation is not merely a formality but a foundational pillar of scientific integrity. This guide provides an in-depth comparison of crystallographic and spectroscopic methods for the structural elucidation of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid and its analogues, using a detailed case study of the closely related compound, 2-[(tert-Butoxycarbonylamino)oxy]acetic acid.

The Imperative of Unambiguous Structural Assignment

2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (CAS 896461-94-2) belongs to a class of compounds that are valuable as linkers and building blocks in medicinal chemistry and peptide synthesis.[1][2][3] The presence of flexible ether and carbamate linkages, alongside the bulky tert-butoxycarbonyl (Boc) protecting group, can present challenges for unambiguous structural characterization by routine spectroscopic methods alone. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential information about connectivity and molecular weight, single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.

This guide will use the publicly available crystallographic data of 2-[(tert-Butoxycarbonylamino)oxy]acetic acid as a benchmark to illustrate the power of this technique and compare its outputs with other common analytical methods.

Crystallographic Analysis: A Case Study of 2-[(tert-Butoxycarbonylamino)oxy]acetic acid

While a specific Crystallographic Information File (CIF) for 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid is not publicly available, a detailed crystallographic study has been published for the closely related 2-[(tert-Butoxycarbonylamino)oxy]acetic acid (C7H13NO5).[4][5] This compound serves as an excellent proxy for understanding the structural features and intermolecular interactions that can be expected in this class of molecules.

Experimental Protocol: From Powder to Crystal Structure

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step. The published method for 2-[(tert-Butoxycarbonylamino)oxy]acetic acid provides a clear and reproducible protocol.[4]

Step 1: Synthesis and Purification The compound was synthesized by the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate ((Boc)2O).[4][5] The crude product was then purified by crystallization from methanol.

Step 2: Single Crystal Growth Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution of the purified compound at room temperature.[4] This simple yet effective technique allows for the gradual formation of a well-ordered crystal lattice.

Step 3: X-ray Data Collection and Structure Refinement A suitable single crystal was mounted on a diffractometer, and X-ray diffraction data were collected. The structure was then solved and refined using established crystallographic software packages (e.g., SHELXS97 and SHELXL97).[4]

Crystallographic Data Summary

The key crystallographic parameters for 2-[(tert-Butoxycarbonylamino)oxy]acetic acid are summarized in the table below.[4] This data provides a detailed snapshot of the solid-state conformation and packing of the molecule.

ParameterValue
Chemical FormulaC7H13NO5
Molecular Weight191.18 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a5.9973 (5) Å
b10.1292 (13) Å
c15.6445 (17) Å
α90°
β90.570 (1)°
γ90°
Volume950.32 (18) ų
Z4
Density (calculated)1.336 Mg/m³
R-factor (R1)0.068
wR20.210
Structural Insights from Crystallography

The crystal structure reveals that in the solid state, molecules of 2-[(tert-Butoxycarbonylamino)oxy]acetic acid are linked by weak intermolecular N—H···O hydrogen bonds.[4][5] This type of detailed information on intermolecular interactions is invaluable for understanding the physical properties of the material and for designing crystalline forms with desired characteristics (polymorph screening).

cluster_workflow Crystallographic Workflow Synthesis Synthesis & Purification CrystalGrowth Single Crystal Growth (Slow Evaporation) Synthesis->CrystalGrowth Purified Compound DataCollection X-ray Data Collection CrystalGrowth->DataCollection Single Crystal StructureSolution Structure Solution (e.g., SHELXS) DataCollection->StructureSolution Diffraction Data Refinement Structure Refinement (e.g., SHELXL) StructureSolution->Refinement Validation Structural Validation (CIF, CheckCIF) Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

A Comparative Approach to Structural Validation

For novel compounds like 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid, where a crystal structure may not be immediately available, a combination of other analytical techniques is essential for structural validation. Below is a comparison of what can be gleaned from these methods versus the definitive information from X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid, one would expect to see distinct signals for the t-butyl group, the methylene protons of the acetic acid moiety, the methylene protons of the methoxy group, and the N-H proton.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Can be used to establish the connectivity between protons and carbons, confirming the overall molecular skeleton.

Comparison with Crystallography: While NMR can confidently establish the chemical structure (the "what"), it provides limited information about the three-dimensional shape (conformation) in the solid state and no information about how the molecules pack together.

Mass Spectrometry (MS)

MS provides a highly accurate measurement of the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing strong evidence for the molecular formula.

Comparison with Crystallography: MS confirms the molecular formula but gives no information about the arrangement of atoms (isomerism) or the 3D structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid, characteristic peaks for the C=O of the carboxylic acid, the C=O of the carbamate, the N-H bond, and the C-O bonds of the ether and ester groups would be expected.

Comparison with Crystallography: IR confirms the presence of functional groups but does not provide information on the overall connectivity or 3D structure.

Integrated Strategy for Structural Validation

The most robust approach to structural validation, particularly in a regulatory or drug development context, is to use a combination of these techniques.

cluster_validation Integrated Structural Validation ProposedStructure Proposed Structure NMR NMR (1H, 13C, 2D) ProposedStructure->NMR MS Mass Spectrometry (HRMS) ProposedStructure->MS IR IR Spectroscopy ProposedStructure->IR Xray Single-Crystal X-ray (Gold Standard) ProposedStructure->Xray ValidatedStructure Validated Structure NMR->ValidatedStructure MS->ValidatedStructure IR->ValidatedStructure Xray->ValidatedStructure

Caption: An integrated approach to molecular structural validation.

Conclusion

The structural validation of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid and related compounds is a critical step in their application. While spectroscopic methods such as NMR, MS, and IR provide essential pieces of the structural puzzle, single-crystal X-ray diffraction, as demonstrated by the case study of 2-[(tert-Butoxycarbonylamino)oxy]acetic acid, offers an unparalleled level of detail and certainty. For researchers in drug development and materials science, an integrated approach that leverages the strengths of each of these techniques is the most reliable path to unambiguous structural characterization and, ultimately, to the successful development of new chemical entities.

References

  • National Center for Biotechnology Information. 2-[(tert-Butoxycarbonylamino)oxy]acetic acid. Acta Crystallographica Section E: Structure Reports Online, E67(Pt 9), o2324. [Link]

  • PubChem. 2-(2-((Tert-butoxycarbonyl)amino)ethoxy)acetic acid. [Link]

  • PubChem. 2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)ethoxy]acetic acid. [Link]

  • PubMed. 2-[(tert-But-oxy-carbonyl-amino)-oxy]acetic acid. [Link]

Sources

Comparative

Assessing metabolic stability of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid in plasma assays

Executive Summary In the context of drug discovery and linker chemistry, 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (herein referred to as Boc-AOA ) demonstrates superior metabolic stability in human plasma compa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of drug discovery and linker chemistry, 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (herein referred to as Boc-AOA ) demonstrates superior metabolic stability in human plasma compared to ester-based equivalents and distinct advantages over standard amide linkers.

While the tert-butyl carbamate (Boc) group is classically viewed as a chemical protecting group for synthesis, its steric bulk and electronic properties render it highly resistant to plasma esterases (e.g., butyrylcholinesterase, PON1). Furthermore, the core aminooxy backbone (-NH-O-) confers resistance to endogenous proteases that typically degrade peptide bonds. Consequently, Boc-AOA functions as a "metabolically silent" linker precursor in ex vivo plasma assays, retaining >95% integrity over standard 4-hour incubation periods.

This guide details the comparative performance of Boc-AOA, providing a self-validating protocol for verifying its stability in your specific matrix.

Technical Introduction: The "Stealth" Linker

Boc-AOA is frequently utilized as a building block for PROTACs, antibody-drug conjugates (ADCs), and peptidomimetics. Its structural core—an aminooxy moiety protected by a Boc group—presents a unique profile to metabolic enzymes.

Structural Analysis
  • Boc Group (tBu-O-CO-NH-): Unlike simple ethyl or methyl esters, the bulky tert-butyl group prevents the catalytic serine of esterases from accessing the carbonyl carbon.

  • Aminooxy Ether (-O-CH2-COOH): The presence of the oxygen atom adjacent to the nitrogen (alpha-effect) alters the electronics of the bond, making it unrecognizable to standard peptidases that cleave C-N amide bonds.

The Critical Question: Does this molecule degrade in plasma before it can react or reach its target? The Answer: No. It is kinetically stable.[1]

Comparative Performance Analysis

To validate the utility of Boc-AOA, we compare it against two common structural analogs: an Alkyl Ester (highly labile) and a Standard Amide (stable but protease-susceptible).

Comparison Table: Metabolic Stability Profile
FeatureBoc-AOA (The Product)Ethyl 2-(Boc-amino)acetate (Ester Analog)Boc-Gly-OH (Amide Analog)
Primary Liability None in PlasmaHigh (Carboxylesterases)Low/Moderate (Peptidases)
Plasma Half-Life (

)
> 240 min (Stable)< 20 min (Rapid Hydrolysis)> 240 min (Stable)
Mechanism of Degradation N/A (Chemical hydrolysis only at extreme pH)Enzymatic hydrolysis of ester bondProteolytic cleavage (slow in plasma)
Application Suitability Stable Linker / Bioorthogonal ReagentProdrug (cleaved to release acid)Standard Peptide Building Block
Deep Dive: Why Boc-AOA Outperforms Alternatives
  • Vs. Esters: Plasma is rich in carboxylesterases. An ethyl ester analog of this molecule would be rapidly hydrolyzed to the free acid. Boc-AOA, already being a free carboxylic acid with a carbamate-protected amine, bypasses this liability entirely. The Boc carbamate itself is too sterically hindered for rapid enzymatic hydrolysis.

  • Vs. Standard Amides: While Boc-Glycine is stable in plasma, complex amide linkers can be susceptible to non-specific amidases or proteases. The aminooxy linkage in Boc-AOA provides "bio-orthogonality," meaning it does not fit the "lock and key" active sites of human proteases, offering a longer circulating half-life for the linker segment.

Mechanistic Visualization

The following diagram illustrates the enzymatic resistance of Boc-AOA compared to an ester analog.

StabilityMechanism Ester Ester Analog (Ethyl 2-(Boc-amino)acetate) Enzyme Plasma Esterases (hCE1, BChE) Ester->Enzyme Substrate Binding BocAOA Boc-AOA (Product) BocAOA->Enzyme Steric Repulsion Hydrolysis Hydrolysis (Rapid Cleavage) Enzyme->Hydrolysis Catalysis Stable Steric Shielding (No Reaction) Enzyme->Stable Boc Group Blocks Attack Product_Acid Free Acid Metabolite Hydrolysis->Product_Acid

Figure 1: Mechanistic divergence. Plasma esterases rapidly degrade ester analogs, while the bulky Boc group and free acid nature of Boc-AOA prevent enzymatic recognition and catalysis.

Experimental Protocol: Self-Validating Plasma Assay

To confirm the stability of Boc-AOA in your specific biological matrix (e.g., Human, Rat, or Mouse plasma), follow this LC-MS/MS workflow. This protocol includes mandatory positive and negative controls to ensure data integrity.

Materials
  • Test Compound: 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid (10 mM stock in DMSO).

  • Matrix: Pooled Human Plasma (Na-Heparin or EDTA), pH adjusted to 7.4.

  • Positive Control (Unstable): Propantheline or Enalapril (validates esterase activity).

  • Negative Control (Stable): Warfarin or Tolbutamide (validates incubation conditions).

  • Internal Standard (IS): Diclofenac or Tolbutamide (for LC-MS normalization).

Step-by-Step Workflow
  • Pre-Incubation: Thaw plasma at 37°C. Centrifuge to remove particulates. Aliquot 98 µL of plasma into a 96-well plate.

  • Spiking: Add 2 µL of 50 µM Test Compound (final concentration: 1 µM, 0.5% DMSO). Note: Keep DMSO < 1% to avoid enzyme inhibition.

  • Time Course: Incubate at 37°C with gentle shaking.

    • Sampling Points: 0, 15, 30, 60, 120, 240 minutes.

  • Quenching: At each time point, transfer 50 µL of plasma into a plate containing 200 µL of ice-cold Acetonitrile (containing Internal Standard).

  • Precipitation: Vortex for 10 min @ 1000 rpm. Centrifuge at 4000g for 20 min at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS (Reverse Phase C18).

Workflow Diagram

ExperimentalWorkflow cluster_sampling Sampling & Quenching Start Thaw Plasma (37°C) Adjust pH 7.4 Spike Spike Test Compound (1 µM Final) Start->Spike Incubate Incubation (0 - 240 min) Spike->Incubate Sample Remove 50 µL Aliquot Incubate->Sample At Timepoints Quench Add 200 µL ACN + IS (Protein Precipitation) Sample->Quench Centrifuge Centrifuge 4000g, 20 min Quench->Centrifuge Analysis LC-MS/MS Analysis (% Remaining vs T0) Centrifuge->Analysis

Figure 2: Standardized Plasma Stability Workflow ensuring rigorous checking of metabolic liability.

Representative Data Interpretation

When analyzing your LC-MS data, calculate the % Remaining relative to the T=0 minute sample. Below is the expected data profile for Boc-AOA compared to controls.

Time (min)Boc-AOA (% Rem) Propantheline (Unstable Control) Warfarin (Stable Control)
0100%100%100%
1599%65%100%
3098%40%99%
6098%15%99%
12097%< 5%98%
24096% < 1%97%

Interpretation:

  • Boc-AOA: Should show <15% loss over 4 hours. If loss is >20%, check for non-specific binding or chemical instability (not enzymatic).

  • Propantheline: Must show rapid degradation (

    
     min) to validate that the plasma contains active esterases. If this compound is stable, your plasma is compromised (dead enzymes).
    

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for ADME stability protocols).
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative source on esterase/amidase activity).
  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.